Midaglizole hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;/h1-9,14H,10-12H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRIOPMNVCTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66529-17-7 (Parent) | |
| Record name | Midaglizole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601000667 | |
| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79689-25-1 | |
| Record name | Midaglizole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIDAGLIZOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L29WU6X3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Midaglizole Hydrochloride for Insulin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Midaglizole hydrochloride (also known as DG-5128), a selective α2-adrenergic receptor antagonist, and its application in the study of insulin secretion. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its use in in vitro insulin secretion assays.
Mechanism of Action
This compound primarily enhances insulin secretion from pancreatic β-cells by acting as a selective antagonist of α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors that, when activated by endogenous ligands like norepinephrine, inhibit insulin release.[2] Midaglizole blocks this inhibitory pathway, leading to a cascade of events that promotes the secretion of insulin.[2]
The binding of Midaglizole to the α2-adrenergic receptor prevents the activation of the inhibitory G-protein (Gi).[2] This, in turn, prevents the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[2] The subsequent signaling cascade involves the closure of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization.[1][2] This change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).[2] The elevated intracellular Ca²⁺ concentration is a critical step that ultimately leads to the exocytosis of insulin-containing granules from the pancreatic β-cells.[2][3]
While the primary mechanism is understood to be through α2-adrenergic antagonism, some studies have explored the possibility of Midaglizole interacting with imidazoline receptors, which are also known to play a role in insulin secretion.[4][5][6] However, the predominant view is that its insulinotropic effects are mainly attributable to its potent α2-blocking activity.[7]
Quantitative Data on Midaglizole-Induced Insulin Secretion
The following tables summarize key quantitative findings from in vivo and clinical studies on the effect of Midaglizole on insulin and glucose levels.
Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model [2]
| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |
| 0.2 | Data not specified |
| 1.0 | Data not specified |
| 2.0 | Data not specified |
Note: The study demonstrated a dose-related increase in plasma insulin, but specific peak values were not provided in the abstract.[2]
Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][8]
| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Decreased to 120 ± 6 mg/dL | Decreased to 10.7 ± 0.6% |
Experimental Protocols
Static Insulin Secretion Assay from Isolated Islets
This in vitro assay is fundamental for directly assessing the effect of compounds on insulin secretion from isolated pancreatic islets.
Protocol Outline:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion followed by density gradient centrifugation.[9][10]
-
Islet Culture: Culture the isolated islets for a short period (e.g., overnight) in a sterile culture medium (e.g., RPMI-1640) to allow for recovery.[9]
-
Pre-incubation: Pre-incubate batches of islets (typically 5-10 islets per well in a 24-well plate) in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 30-60 minutes to establish a basal secretion rate.
-
Incubation: Remove the pre-incubation buffer and incubate the islets in KRB buffer containing low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of this compound. The incubation period is typically 60 minutes.
-
Sample Collection: After incubation, carefully collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Determine the insulin concentration in the supernatant using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Normalization: To account for variability in islet size and number, normalize the secreted insulin values to the total insulin content of the islets (extracted after the experiment) or to the number of islets per well.
Islet Perifusion Assay
This dynamic assay allows for the study of the kinetics of insulin secretion over time in response to different stimuli.
Protocol Outline:
-
System Setup: Prepare a perifusion system with a chamber to hold the islets, a peristaltic pump to ensure a constant flow of buffer, and a fraction collector to collect the effluent at regular intervals.[11][12] The system should be maintained at 37°C.[11][12]
-
Islet Loading: Place a group of isolated islets (e.g., 50-100) into the perifusion chamber.
-
Equilibration: Perifuse the islets with a low-glucose KRB buffer (e.g., 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.[11]
-
Stimulation: Switch the perifusion buffer to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the desired concentration of this compound. Perifuse for a defined period (e.g., 30-60 minutes).
-
Washout: Following the stimulation period, switch back to the low-glucose buffer to observe the return to baseline secretion.
-
Fraction Collection: Collect the effluent in fractions at regular intervals (e.g., every 1-5 minutes) throughout the experiment.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using ELISA or RIA.
-
Data Analysis: Plot the insulin concentration over time to visualize the dynamics of insulin secretion, including the first and second phases of release.
Visualizations
Signaling Pathway of Midaglizole-Induced Insulin Secretion
Caption: Signaling pathway of Midaglizole-induced insulin secretion.
Experimental Workflow for Static Insulin Secretion Assay
Caption: Workflow for static insulin secretion assay.
Experimental Workflow for Islet Perifusion Assay
Caption: Workflow for dynamic islet perifusion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevation of cytosolic calcium by imidazolines in mouse islets of Langerhans: implications for stimulus-response coupling of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazoline site involved in control of insulin secretion: characteristics that distinguish it from I1- and I2-sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for isolation and transplantation of rat pancreatic islets in the kidney capsule to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
Pharmacokinetics of Midaglizole Hydrochloride in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the pharmacokinetics of Midaglizole hydrochloride. Comprehensive details for an in-depth technical guide are limited in publicly accessible literature. The information herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
Midaglizole, also known as DG-5128, is a preferential α2-adrenoceptor antagonist.[1] Unlike the similarly named benzodiazepine, Midazolam, Midaglizole's mechanism of action involves the blockade of α2-adrenergic receptors. This technical overview synthesizes the available human pharmacokinetic data for this compound, providing a resource for researchers and professionals in drug development. Due to the limited availability of detailed public data, this guide is based on a key study conducted in healthy human subjects.
Quantitative Pharmacokinetic Data
The following table summarizes the known quantitative pharmacokinetic parameters of Midaglizole in healthy human volunteers following oral administration.
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Half-Life (t½) | 3 hours | [1] |
| Time to Onset of Action | 0.5 - 1.0 hours | [1] |
| Time to Maximum Effect | 1.0 - 1.5 hours | [1] |
| Excretion (within 24 hours) | >80% | [1] |
| Form of Excreted Drug | Unchanged | [1] |
| Routes of Excretion | Urine and Feces | [1] |
Experimental Protocols
The primary human pharmacokinetic data for Midaglizole comes from a study involving healthy male volunteers. The methodologies employed in this study are detailed below.
Study Design: The study involved single oral administrations, multiple increasing oral administrations, and successive daily oral administrations of Midaglizole.
Subject Population: Healthy male volunteers.
Dosing Regimens:
-
Single Dose: 150-500 mg
-
Multiple Increasing Doses: 150-300 mg administered three times daily on three separate days.
-
Successive Daily Doses: 200 mg administered three times daily for one week.
Sample Collection and Analysis: The study monitored plasma levels of glucose, immunoreactive insulin (IRI), and immunoreactive glucagon (IRG). The methodology for quantifying Midaglizole in plasma, urine, and feces to determine its pharmacokinetic profile was not detailed in the available abstract but would have been a crucial component of the study.
Visualizations
ADME Workflow of Midaglizole
The following diagram illustrates the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway of Midaglizole based on the available data.
Caption: ADME pathway of this compound in humans.
Experimental Workflow for Midaglizole Pharmacokinetic Study
This diagram outlines the typical experimental workflow for a clinical study investigating the pharmacokinetics of Midaglizole.
Caption: Experimental workflow for a Midaglizole pharmacokinetic study.
Mechanism of Action: Signaling Pathway
Midaglizole functions as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors that, when activated by endogenous agonists like norepinephrine and epinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, Midaglizole prevents this inhibitory effect, leading to increased insulin secretion and a subsequent hypoglycemic effect.
Caption: Simplified signaling pathway of Midaglizole's action.
Conclusion
The available data indicates that this compound is rapidly absorbed and excreted, primarily in its unchanged form, with a relatively short plasma half-life. Its mechanism as an α2-adrenoceptor antagonist leads to a hypoglycemic effect by stimulating insulin secretion. However, for a comprehensive understanding of its pharmacokinetic profile, including detailed absorption characteristics, distribution volume, bioavailability, and potential for drug-drug interactions, further in-depth studies are required. The information presented here serves as a foundational guide based on the current publicly accessible scientific literature.
References
Midaglizole Hydrochloride: An In-depth Technical Guide to its Alpha-2 Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midaglizole hydrochloride (also known as DG-5128) is a selective alpha-2 adrenoceptor antagonist that has been investigated for its therapeutic potential, notably in the management of type 2 diabetes. Its mechanism of action centers on the blockade of alpha-2 adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release and various physiological processes. This guide provides a comprehensive technical overview of the alpha-2 adrenoceptor antagonism of midaglizole, detailing its binding affinity, selectivity, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile.
Core Concepts: Alpha-2 Adrenoceptor Antagonism
Alpha-2 adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are crucial in modulating the release of neurotransmitters such as norepinephrine and epinephrine. There are three primary subtypes of alpha-2 adrenoceptors: α2A, α2B, and α2C. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.
Antagonists of alpha-2 adrenoceptors, such as midaglizole, bind to these receptors and block the effects of endogenous agonists. By preventing the activation of the inhibitory G protein pathway, these antagonists can effectively increase neurotransmitter release and modulate cellular responses. The selectivity of an antagonist for alpha-2 adrenoceptors over other receptors, particularly alpha-1 adrenoceptors, is a critical factor in determining its therapeutic efficacy and side-effect profile.
Data Presentation: Binding Affinity and Selectivity of Midaglizole
| Parameter | Receptor Target | Value | Reference |
| pKi | Alpha-2 Adrenoceptors | 6.28 | [1] |
| Selectivity | Alpha-2 vs. Alpha-1 | 7.4-fold higher affinity for Alpha-2 | [1] |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
The antagonism of alpha-2 adrenoceptors by midaglizole disrupts the canonical Gi-coupled signaling cascade. The following diagrams illustrate the normal signaling pathway of an activated alpha-2 adrenoceptor and the effect of midaglizole antagonism.
Caption: Agonist-activated alpha-2 adrenoceptor signaling pathway.
Caption: Mechanism of Midaglizole's alpha-2 adrenoceptor antagonism.
Experimental Protocols
The characterization of midaglizole's alpha-2 adrenoceptor antagonism involves several key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of midaglizole for alpha-2 adrenoceptors.
-
Objective: To quantify the affinity of midaglizole for alpha-2 adrenoceptors and its selectivity over alpha-1 adrenoceptors.
-
Materials:
-
Membrane preparations from cells or tissues expressing alpha-1 and alpha-2 adrenoceptors (e.g., rat cerebral cortex).
-
Radioligand for alpha-2 adrenoceptors (e.g., [3H]clonidine).
-
Radioligand for alpha-1 adrenoceptors (e.g., [3H]prazosin).
-
This compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of midaglizole.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of midaglizole that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6]
-
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the functional antagonism of midaglizole by assessing its ability to reverse agonist-induced inhibition of cAMP production.
-
Objective: To determine the functional potency of midaglizole in blocking the alpha-2 adrenoceptor-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Intact cells expressing alpha-2 adrenoceptors.
-
Alpha-2 adrenoceptor agonist (e.g., clonidine).
-
This compound at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Treat the cells with varying concentrations of midaglizole.
-
Add the alpha-2 agonist to inhibit adenylyl cyclase.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of midaglizole.
-
Determine the concentration of midaglizole that produces a half-maximal reversal of the agonist-induced inhibition of cAMP accumulation (EC50).
-
In Vivo Assessment of Peripheral vs. Central Alpha-2 Adrenoceptor Antagonism
In vivo studies in animal models are used to differentiate the peripheral and central effects of midaglizole.
-
Objective: To evaluate the ability of midaglizole to antagonize the effects of alpha-2 adrenoceptor agonists in the peripheral versus the central nervous system.[7]
-
Model: Pithed rats (to eliminate central cardiovascular regulation) and intact anesthetized rats.[7]
-
Procedure:
-
Peripheral Antagonism (Pithed Rat):
-
Central Antagonism (Intact Anesthetized Rat):
-
-
Data Analysis:
-
Compare the dose-response curves of midaglizole in reversing the peripheral versus central effects of the alpha-2 agonist. A significant reversal of peripheral effects with a lack of effect on centrally mediated responses indicates peripheral selectivity.[7]
-
Caption: Workflow for in vivo assessment of peripheral vs. central antagonism.
Conclusion
This compound is a selective alpha-2 adrenoceptor antagonist with a preferential affinity for alpha-2 over alpha-1 adrenoceptors.[1] Its mechanism of action involves the blockade of the inhibitory Gi-coupled signaling pathway, leading to an increase in intracellular cAMP levels. In vivo studies have demonstrated that midaglizole acts predominantly on peripheral alpha-2 adrenoceptors.[7] This pharmacological profile underlies its therapeutic potential, particularly its ability to enhance insulin secretion by antagonizing alpha-2 adrenoceptors on pancreatic beta-cells. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of midaglizole and other novel alpha-2 adrenoceptor antagonists. Further research to elucidate the binding affinities of midaglizole for the specific alpha-2 adrenoceptor subtypes is warranted to provide a more complete understanding of its pharmacological actions.
References
- 1. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Midaglizole Hydrochloride in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midaglizole hydrochloride, an imidazoline derivative, has been investigated for its potential as an oral hypoglycemic agent. Its primary mechanism of action lies in its function as a selective alpha-2 adrenergic receptor antagonist. By blocking these receptors on pancreatic β-cells, midaglizole stimulates insulin secretion, thereby contributing to a reduction in plasma glucose levels. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with midaglizole's impact on glucose metabolism.
Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism
Midaglizole's therapeutic effect on glucose metabolism is primarily mediated through its selective antagonism of alpha-2 adrenergic receptors located on the surface of pancreatic β-cells.[1][2][3][4] In the physiological state, the activation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine, inhibits insulin secretion. Midaglizole competitively binds to these receptors, blocking the inhibitory signal and leading to an increase in insulin release.[2]
Signaling Pathway
The binding of an agonist to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels contribute to the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and subsequent inhibition of insulin exocytosis.
Midaglizole, as an antagonist, disrupts this cascade. By blocking the alpha-2 adrenergic receptor, it prevents the activation of the Gi protein. Consequently, adenylyl cyclase activity is not inhibited, leading to the maintenance of intracellular cAMP levels. This promotes the closure of KATP channels, resulting in membrane depolarization, influx of calcium ions (Ca2+) through voltage-gated calcium channels, and ultimately, the secretion of insulin.[2]
Quantitative Data on Glucose Metabolism
In Vivo Animal Studies
An in situ local circulation study of the canine pancreas demonstrated a dose-dependent increase in plasma insulin following the administration of midaglizole.[5]
| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Response |
| 0.2 | Dose-related increase |
| 1.0 | Dose-related increase |
| 2.0 | Dose-related increase |
| Table 1: Effect of Graded Doses of Midaglizole on Plasma Insulin in a Canine Model.[5] |
Clinical Studies in Healthy Subjects and Patients with NIDDM
In healthy male volunteers, single oral doses of midaglizole (150-500 mg) resulted in a hypoglycemic effect observed within 0.5-1.0 hour and lasting for up to 5 hours.[3] The maximum effect was seen between 1.0-1.5 hours post-administration.[3] In the fasting state, midaglizole significantly increased immunoreactive insulin (IRI) secretion while suppressing immunoreactive glucagon (IRG) secretion.[3]
Phase II clinical studies in patients with non-insulin-dependent diabetes mellitus (NIDDM) showed significant improvements in glycemic control.[6]
| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | 187 ± 10 mg/dL to 147 ± 13 mg/dL | 12.0 ± 0.7% to 11.3 ± 1.1% |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | to 120 ± 6 mg/dL | to 10.7 ± 0.6% |
| Sulfonylurea-treated (n=23) | 150-250 mg, 3 times a day | 2-4 weeks | Maintained at pre-treatment levels | Maintained at pre-treatment levels |
| Table 2: Clinical Efficacy of Midaglizole in Patients with NIDDM.[6] |
Detailed Experimental Protocols
In Situ Perfusion of the Canine Pancreas
This protocol is a generalized representation based on standard methodologies for studying pancreatic hormone secretion in a canine model.
Objective: To investigate the direct effect of midaglizole on insulin secretion from the pancreas in a controlled in vivo setting.
Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized. A laparotomy is performed to expose the pancreas and its associated vasculature.
-
Vascular Isolation: The pancreas is vascularly isolated by ligating all communicating vessels except for the main pancreatic artery and vein.
-
Catheterization: Catheters are placed in the femoral artery (for blood pressure monitoring and drug administration) and the pancreatic vein (for blood sample collection).
-
Perfusion: The pancreas is perfused with the animal's own blood (autoperfusion).
-
Drug Administration: Graded doses of this compound are administered via the femoral artery catheter.
-
Blood Sampling: Blood samples are collected from the pancreatic vein at baseline and at specified intervals following drug administration.
-
Biochemical Analysis: Plasma is separated from the blood samples, and insulin concentrations are measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). Plasma glucose levels are also determined.
Phase II Clinical Trial in Patients with NIDDM
This protocol is a generalized representation based on standard methodologies for clinical trials of oral hypoglycemic agents.
Objective: To evaluate the safety and efficacy of short-term administration of midaglizole in patients with NIDDM.
Methodology:
-
Patient Selection: Patients with a diagnosis of NIDDM are recruited. Inclusion criteria may include age, duration of diabetes, and baseline fasting plasma glucose and HbA1c levels. Exclusion criteria would rule out patients with certain comorbidities or those on specific medications.
-
Study Design: A multi-center, open-label study could be employed. Patients are divided into cohorts, such as those previously managed by diet alone and those on sulfonylurea therapy.
-
Treatment Protocol: After a washout or observation period, patients receive oral midaglizole (e.g., 150-250 mg three times a day) for a specified duration (e.g., 2-4 weeks or longer).
-
Data Collection: Fasting plasma glucose and HbA1c are measured at baseline and at regular intervals throughout the study. Other parameters such as postprandial glucose, insulin levels, and lipid profiles may also be assessed. Safety is monitored through the recording of adverse events and clinical laboratory tests.
-
Statistical Analysis: Changes in glycemic parameters from baseline are analyzed using appropriate statistical methods to determine the efficacy of the treatment.
Conclusion
This compound demonstrates a clear role in glucose metabolism, primarily through its action as an alpha-2 adrenergic receptor antagonist on pancreatic β-cells, leading to enhanced insulin secretion. In vivo and clinical data support its ability to lower plasma glucose levels in both healthy individuals and patients with NIDDM. The detailed signaling pathway and experimental workflows provided in this guide offer a comprehensive understanding of its mechanism and evaluation. Further research could focus on the long-term efficacy and safety of midaglizole and its potential in combination therapies for the management of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Study TO Prevent Noninsulin Dependent Diabetes Mellitus trial - American College of Cardiology [acc.org]
Unraveling the Hypoglycemic Potential of Midaglizole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hypoglycemic effects of Midaglizole hydrochloride, a novel alpha 2-adrenoceptor antagonist. The following sections will delve into its mechanism of action, summarize key quantitative data from clinical investigations, and provide detailed experimental protocols for the pivotal studies cited. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.
Core Mechanism of Action: Modulating Pancreatic Hormone Secretion
This compound exerts its glucose-lowering effects primarily by acting as a selective antagonist of alpha 2-adrenergic receptors.[1][2] These receptors are present on pancreatic beta-cells and alpha-cells and play a crucial role in regulating insulin and glucagon secretion, respectively. By blocking the inhibitory effects of endogenous catecholamines on these receptors, Midaglizole promotes a dual hormonal response that favors glucose homeostasis:
-
Stimulation of Insulin Secretion: Antagonism of alpha 2-adrenoceptors on pancreatic beta-cells leads to an increase in insulin release.[1][2]
-
Suppression of Glucagon Secretion: The blockade of these receptors on pancreatic alpha-cells results in a decrease in glucagon secretion.[1]
Furthermore, experimental evidence suggests that Midaglizole's mechanism of insulin release involves an interaction with the K+-channels on pancreatic B-cells.[3] The suppression of these channels leads to depolarization of the cell membrane, calcium influx, and subsequent exocytosis of insulin-containing granules.
Quantitative Efficacy of this compound
Clinical studies have demonstrated the dose-dependent hypoglycemic effects of this compound in both healthy individuals and patients with non-insulin-dependent diabetes mellitus (NIDDM).
Table 1: Effects of this compound on Fasting Plasma Glucose (FPG) and Glycosylated Hemoglobin (HbA1) in NIDDM Patients (Previously on Diet Therapy)
| Treatment Duration | Fasting Plasma Glucose (mg/dl) (Mean ± SE) | Glycosylated Hemoglobin (HbA1) (%) (Mean ± SE) |
| Baseline | 187 ± 10 | 12.0 ± 0.7 |
| 2 Weeks | 147 ± 13 | 11.3 ± 1.1 |
| 4 Weeks | 120 ± 6 | 10.7 ± 0.6 |
Data from a study involving 20 NIDDM patients receiving 150-250 mg of Midaglizole three times a day.[2]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Volunteers
| Parameter | Value |
| Onset of Hypoglycemic Action | 0.5 - 1.0 hours |
| Duration of Hypoglycemic Action | ~5 hours |
| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours |
| Plasma Half-life | ~3 hours |
| Excretion | >80% unchanged in urine and feces within 24 hours |
Data from studies in healthy male volunteers receiving single oral doses of 150-500 mg.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathway of Midaglizole in pancreatic beta-cells.
Caption: Workflow for a Phase II clinical study of Midaglizole.
Detailed Experimental Protocols
In Situ Canine Pancreatic Perfusion Model
This protocol is based on the methodology described to investigate the insulin-releasing mechanism of Midaglizole.[3]
-
Animal Preparation: Adult mongrel dogs are fasted overnight and anesthetized. A midline laparotomy is performed to expose the pancreas.
-
Surgical Procedure: The local circulation of the pancreas is isolated by ligating the celiac and superior mesenteric arteries. A catheter is inserted into the superior pancreaticoduodenal artery for infusion of test substances. Another catheter is placed in the superior pancreaticoduodenal vein to collect the pancreatic venous effluent.
-
Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, equilibrated with 95% O2 and 5% CO2. The perfusion flow rate is maintained at a constant level.
-
Experimental Design: After a stabilization period, a baseline blood sample is collected. This compound is then infused at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg). In some experiments, other agents like yohimbine, clonidine, glucagon, or diazoxide are co-infused to probe the mechanism of action.
-
Sample Collection and Analysis: Pancreatic venous blood samples are collected at regular intervals throughout the infusion period. Plasma is separated and analyzed for insulin and glucose concentrations using radioimmunoassay and a glucose oxidase method, respectively.
Phase II Clinical Trial in NIDDM Patients
This protocol is a generalized representation based on the initial clinical studies of Midaglizole.[2]
-
Patient Population: Adult patients with a diagnosis of non-insulin-dependent diabetes mellitus are recruited. Patients are typically either on diet control alone or on a stable dose of a sulfonylurea agent.
-
Study Design: This is an open-label, short-term efficacy and safety study.
-
Treatment Protocol:
-
Observation Period: Patients undergo a baseline observation period on their current therapy (diet or sulfonylurea).
-
Treatment Period: Patients are administered this compound orally at a dose of 150-250 mg three times a day for a period of 2 to 4 weeks. A subset of patients may continue treatment for a longer duration (e.g., >12 weeks).
-
-
Efficacy and Safety Assessments:
-
Fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1) are measured at baseline and at specified follow-up visits (e.g., 2 and 4 weeks).
-
Standard clinical and laboratory safety tests are performed throughout the study.
-
-
Statistical Analysis: Changes in FPG and HbA1 from baseline are analyzed using appropriate statistical methods (e.g., paired t-test) to determine the significance of the treatment effect.
References
- 1. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Midaglizole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midaglizole hydrochloride is a selective alpha-2 adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent. Early-stage research indicates that its mechanism of action involves the blockade of peripheral alpha-2 adrenoceptors, leading to an increase in insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial evaluation. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action
Midaglizole acts as a selective antagonist of alpha-2 adrenergic receptors. In pancreatic beta-cells, these receptors are coupled to an inhibitory G-protein (Gi). Activation of alpha-2 adrenoceptors by endogenous catecholamines like norepinephrine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of insulin secretion. By blocking these receptors, Midaglizole prevents this inhibitory signaling, thereby promoting insulin release.[1][2] Evidence also suggests that Midaglizole's insulin-releasing action involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[1]
Signaling Pathway of Midaglizole in Pancreatic Beta-Cells
The proposed signaling cascade for Midaglizole's action on insulin secretion is as follows: Norepinephrine, an endogenous ligand, typically binds to the alpha-2 adrenergic receptor, activating the Gi protein. This activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Lower cAMP levels lead to the opening of KATP channels, causing hyperpolarization of the cell membrane and inhibiting the influx of calcium ions (Ca2+), which is a critical step for insulin exocytosis. Midaglizole, by acting as an antagonist, blocks norepinephrine from binding to the alpha-2 adrenoceptor. This prevents the Gi-mediated inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cAMP levels. The sustained cAMP levels contribute to the closure of KATP channels, leading to membrane depolarization, Ca2+ influx, and ultimately, the secretion of insulin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early-stage clinical studies on this compound.
Table 1: Preclinical In Vivo Efficacy in a Canine Model
| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |
| 0.2 | Dose-related increase observed |
| 1.0 | Dose-related increase observed |
| 2.0 | Dose-related increase observed |
| Note: A study in a canine model demonstrated a dose-related increase in plasma insulin, though specific peak values were not detailed in the abstract. |
Table 2: Early-Stage Clinical Efficacy in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)
| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Further decrease to 120 ± 6 mg/dL | Further decrease to 10.7 ± 0.6% |
| Sulfonylurea-treated (n=23) | Changed to 150-250 mg, 3 times a day | Maintained | FPG levels maintained at pre-treatment values | HbA1c levels maintained at pre-treatment values |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the early-stage research of this compound.
In Vivo Model: In Situ Perfusion of the Canine Pancreas
This model was utilized to investigate the direct effect of Midaglizole on pancreatic insulin secretion.
Protocol Outline:
-
Animal Preparation: Adult mongrel dogs of either sex, fasted overnight, are anesthetized with sodium pentobarbital. A midline laparotomy is performed to expose the pancreas.
-
Vascular Isolation and Perfusion: The gastroduodenal artery and the pancreaticoduodenal vein are cannulated. The pancreas is then isolated and perfused with a Krebs-Ringer bicarbonate buffer containing dextran, bovine serum albumin, and washed canine red blood cells. The perfusion is maintained at a constant flow rate.
-
Drug Administration: this compound, dissolved in saline, is administered as a bolus injection into the arterial line of the perfusion circuit at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg).
-
Sample Collection: Venous effluent from the pancreas is collected at timed intervals before and after drug administration.
-
Analyte Measurement: Plasma insulin concentrations in the collected samples are determined by radioimmunoassay. Blood glucose levels are also monitored.
In Vivo Model: Pithed Rat Model for Cardiovascular Assessment
This model was employed to evaluate the alpha-2 adrenoceptor antagonistic properties of Midaglizole on the cardiovascular system.
Protocol Outline:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a steel rod is inserted through the orbit and foramen magnum into the spinal canal to destroy the central nervous system (pithing). The animals are then artificially ventilated.
-
Cardiovascular Measurements: A catheter is inserted into a carotid artery to measure blood pressure, and electrodes are placed to record heart rate.
-
Sympathetic Nerve Stimulation: The sympathetic outflow to the heart is stimulated electrically via the pithing rod to induce tachycardia.
-
Drug Administration: An alpha-2 adrenoceptor agonist (e.g., clonidine) is administered intravenously to inhibit the stimulation-induced tachycardia. Subsequently, Midaglizole or other antagonists are administered intravenously to assess their ability to reverse this inhibition.
-
Data Analysis: The dose-dependent reversal of the agonist-induced inhibition of tachycardia is quantified to determine the antagonist potency of Midaglizole.
In Vitro Assay: Isolated Pancreatic Islets
While specific protocols for Midaglizole are not detailed, a general methodology for studying the effects of alpha-2 adrenoceptor antagonists on isolated pancreatic islets is described.
Protocol Outline:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation: Isolated islets are cultured overnight to allow for recovery. Before the experiment, islets are pre-incubated in a buffer with a low glucose concentration.
-
Experimental Incubation: Islets are incubated in a buffer containing a stimulatory concentration of glucose in the presence or absence of an alpha-2 adrenoceptor agonist (e.g., norepinephrine) and varying concentrations of the antagonist (e.g., Midaglizole).
-
Measurement of Insulin Secretion: After the incubation period, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
Measurement of Intracellular cAMP: For mechanistic studies, the islet cells can be lysed after incubation, and the intracellular concentration of cAMP is determined using a competitive immunoassay kit.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Conclusion and Future Directions
Early-stage research on this compound has established its role as a selective peripheral alpha-2 adrenoceptor antagonist with hypoglycemic properties mediated by the enhancement of insulin secretion. Preclinical and initial clinical data are promising, demonstrating a clear effect on glucose and insulin regulation. The proposed mechanism involving the modulation of KATP channels in pancreatic beta-cells provides a solid foundation for its therapeutic rationale.
Further research is warranted to fully elucidate the downstream signaling pathways and to conduct more extensive clinical trials to establish the long-term efficacy and safety of this compound in the management of type 2 diabetes. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing the investigation of this and similar compounds.
References
The Discovery and Development of Midaglizole Hydrochloride: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Midaglizole hydrochloride, identified chemically as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, is a novel oral hypoglycemic agent.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Midaglizole. It is distinguished by its selective α2-adrenoceptor antagonist activity, which facilitates insulin secretion from pancreatic β-cells.[2][3] This document details the chemical synthesis, pharmacological profile, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of quantitative data to support further investigation and understanding of this compound.
Discovery and Synthesis
Midaglizole (formerly DG-5128) was developed as a selective α2-adrenoceptor antagonist for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] Its discovery was rooted in the understanding that the sympathetic nervous system, through α2-adrenergic receptors on pancreatic β-cells, plays an inhibitory role in insulin secretion. By selectively blocking these receptors, Midaglizole was designed to enhance glucose-stimulated insulin release.
Chemical Synthesis
The synthesis of this compound can be achieved through two primary routes. Both pathways utilize 2-benzoylpyridine as a key starting material.
Route 1: Wittig Condensation followed by Reduction and Cyclization
This synthetic approach involves an initial Wittig condensation of 2-benzoylpyridine with diethyl cyanomethylphosphonate to yield 3-phenyl-3-(2-pyridyl)acrylonitrile. This intermediate is then reduced using sodium borohydride (NaBH4) to 3-phenyl-3-(2-pyridyl)propionitrile. The final step is a cyclization reaction with ethylenediamine to form the imidazoline ring, yielding Midaglizole.
Route 2: Cyclization followed by Reduction
Alternatively, 3-phenyl-3-(2-pyridyl)acrylonitrile can first be cyclized with ethylenediamine to produce 2-[2-phenyl-2-(2-pyridyl)vinyl]-2-imidazoline. This intermediate is subsequently reduced via hydrogenation over a palladium on carbon (Pd/C) catalyst to afford the final Midaglizole product.
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4]
Experimental Protocol: Synthesis of Midaglizole (Illustrative)
This protocol is a generalized representation based on the described synthetic routes. Specific reaction conditions may vary.
Step 1: Synthesis of 3-phenyl-3-(2-pyridyl)acrylonitrile To a solution of sodium ethoxide in absolute ethanol, 2-benzoylpyridine and diethyl cyanomethylphosphonate are added. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization or column chromatography.
Step 2: Synthesis of 3-phenyl-3-(2-pyridyl)propionitrile 3-phenyl-3-(2-pyridyl)acrylonitrile is dissolved in ethanol, and sodium borohydride is added portion-wise. The reaction mixture is heated at reflux until the reduction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up to isolate the crude product, which is then purified.
Step 3: Synthesis of Midaglizole 3-phenyl-3-(2-pyridyl)propionitrile is reacted with an excess of ethylenediamine at reflux temperature. After the reaction is complete, the excess ethylenediamine is removed by distillation. The resulting crude Midaglizole is purified by an appropriate method, such as crystallization.
Step 4: Formation of this compound The purified Midaglizole free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed, and dried.
Mechanism of Action
Midaglizole exerts its hypoglycemic effect primarily by acting as a selective antagonist of α2-adrenergic receptors on pancreatic β-cells.[3] These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine and epinephrine, inhibit insulin secretion.
Signaling Pathway
The antagonism of α2-adrenergic receptors by Midaglizole initiates a cascade of intracellular events that culminates in insulin exocytosis. The binding of an agonist (e.g., norepinephrine) to the α2-adrenoceptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and a reduction in calcium influx, thereby inhibiting insulin secretion.
Midaglizole blocks this inhibitory pathway. By preventing the activation of the α2-adrenoceptor, it disinhibits adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP promotes the closure of KATP channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ ions. The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin.[5]
Caption: Signaling pathway of Midaglizole in pancreatic β-cells.
Pharmacological Profile
Midaglizole is characterized as a selective α2-adrenoceptor antagonist. Its pharmacological activity has been evaluated in a variety of preclinical and clinical studies.
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
| α2-Adrenoceptor | Higher Affinity (Specific values not consistently reported) | [3] |
| α1-Adrenoceptor | Lower Affinity (Specific values not consistently reported) | [3] |
Preclinical Pharmacology
In vivo studies in animal models have been instrumental in elucidating the pharmacological effects of Midaglizole.
| Animal Model | Dosing | Key Findings | Reference |
| Canine Pancreas (in situ) | 0.2, 1.0, and 2.0 mg/kg | Dose-related increase in plasma insulin.[5] | [5] |
| Streptozotocin-induced diabetic rats | Not specified | Midaglizole is expected to lower blood glucose by increasing insulin secretion. |
Clinical Pharmacology
Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Midaglizole in healthy volunteers and patients with NIDDM.
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase I | Healthy Volunteers | 150-500 mg single oral dose | Dose-dependent decrease in postprandial hyperglycemia; increased insulin secretion. | [1] |
| Phase II | NIDDM Patients (n=20, diet-controlled) | 150-250 mg, 3 times daily | Fasting Plasma Glucose: Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL at 2 weeks (p < 0.05) and 120 ± 6 mg/dL at 4 weeks (p < 0.01). Glycosylated Hemoglobin (HbA1): Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% at 2 weeks and 10.7 ± 0.6% at 4 weeks. | [2] |
| Phase II | NIDDM Patients (n=23, previously on sulfonylureas) | 150-250 mg, 3 times daily | Maintained FPG and HbA1 levels comparable to previous treatment. | [2] |
Key Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This assay is used to determine the binding affinity of Midaglizole to α2-adrenoceptors.
Objective: To quantify the binding affinity (Ki) of Midaglizole for α2-adrenoceptors.
Materials:
-
Cell membranes expressing the target α2-adrenoceptor subtype.
-
Radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine).
-
Non-specific binding control (e.g., high concentration of unlabeled yohimbine or phentolamine).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Midaglizole in the binding buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Midaglizole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
This assay assesses the direct effect of Midaglizole on insulin secretion from pancreatic islets.
Objective: To measure the effect of Midaglizole on basal and glucose-stimulated insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from rodents or humans).
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound solutions.
-
Insulin immunoassay kit (ELISA or RIA).
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in KRB buffer with low glucose to establish a basal rate of insulin secretion.
-
Incubation: Islets are then incubated in KRB buffer with low or high glucose, in the presence or absence of Midaglizole, for a defined period (e.g., 60 minutes).
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin immunoassay.
-
Data Analysis: Insulin secretion in the presence of Midaglizole is compared to the control conditions.
In Vivo Hypoglycemic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is used to evaluate the anti-diabetic efficacy of Midaglizole in a state of insulin deficiency.
Objective: To determine the effect of Midaglizole on blood glucose levels in diabetic rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Streptozotocin (STZ).
-
Citrate buffer (pH 4.5).
-
This compound solution for oral or intraperitoneal administration.
-
Glucometer and test strips.
Methodology:
-
Induction of Diabetes: Rats are fasted overnight and then injected with a single dose of STZ (e.g., 50-65 mg/kg, i.p.) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
Drug Administration: Diabetic rats are treated with Midaglizole or vehicle control.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at various time points after drug administration.
-
Data Analysis: The change in blood glucose levels in the Midaglizole-treated group is compared to the vehicle-treated group.
Conclusion
This compound is a selective α2-adrenoceptor antagonist that has demonstrated efficacy as an oral hypoglycemic agent in both preclinical and clinical studies. Its mechanism of action, involving the potentiation of insulin secretion through the blockade of inhibitory adrenergic signaling in pancreatic β-cells, represents a targeted approach to the treatment of NIDDM. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of Midaglizole and related compounds. Future investigations could focus on elucidating the precise binding affinities for all adrenoceptor subtypes and further exploring its long-term efficacy and safety profile.
References
- 1. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102462685A - Midazolam composition, preparation method and application thereof - Google Patents [patents.google.com]
- 4. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methazolamide Is a New Hepatic Insulin Sensitizer That Lowers Blood Glucose In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Effects of Midaglizole Hydrochloride on Pancreatic β-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist that has demonstrated a significant, dose-dependent stimulatory effect on insulin secretion from pancreatic β-cells.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of midaglizole on these crucial endocrine cells. The primary pathway involves the blockade of α2-adrenergic receptors, leading to the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] This action triggers a cascade of intracellular events, including membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.
Quantitative Data on Midaglizole's Effects
The following tables summarize the key quantitative findings from in vivo and clinical studies on the effect of midaglizole on insulin secretion and glucose metabolism.
Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model
| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |
| 0.2 | Dose-related increase observed, specific value not reported.[2] |
| 1.0 | Dose-related increase observed, specific value not reported.[2] |
| 2.0 | Dose-related increase observed, specific value not reported.[2] |
Note: The study demonstrated a dose-related increase in plasma insulin; however, specific peak values were not provided in the available literature.[1][2]
Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][3]
| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |
| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Decreased to 120 ± 6 mg/dL | Decreased to 10.7 ± 0.6% |
| Sulfonylurea-treated (n=23) | 150-250 mg, 3 times a day | 2-4 weeks | Maintained at pre-treatment levels | Maintained at pre-treatment levels |
Core Mechanism of Action and Signaling Pathways
Midaglizole's primary effect on pancreatic β-cells is the antagonism of α2-adrenergic receptors, which are G-protein coupled receptors. In a resting state, the activation of these receptors by endogenous catecholamines like norepinephrine inhibits insulin secretion. Midaglizole blocks this inhibitory signal, thereby promoting insulin release.[1]
The signaling cascade initiated by midaglizole is as follows:
-
α2-Adrenergic Receptor Blockade: Midaglizole binds to and blocks the α2-adrenergic receptors on the surface of pancreatic β-cells.[1]
-
Inhibition of Gi-Protein Activation: This blockade prevents the activation of the inhibitory G-protein (Gi) coupled to the receptor.[1]
-
Adenylyl Cyclase Activity: The inactivation of Gi-protein relieves the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[1]
-
KATP Channel Closure: The downstream signaling cascade, influenced by cAMP and other intracellular factors, leads to the closure of ATP-sensitive potassium (KATP) channels.[1][2]
-
Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions, leading to depolarization of the β-cell membrane.[1]
-
Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).[1]
-
Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the exocytosis of insulin.[1]
Detailed Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of midaglizole's effects on pancreatic β-cells.
In Situ Perfusion of the Canine Pancreas
This in vivo technique is crucial for studying pancreatic hormone secretion in a physiologically relevant context.
-
Animal Preparation: Healthy adult dogs are anesthetized, and the pancreas is exposed through a midline laparotomy.
-
Vascular Isolation: The pancreaticoduodenal artery and vein are cannulated to isolate the pancreatic circulation.
-
Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose (e.g., 5.5 mM) and other essential nutrients, maintained at 37°C.
-
Drug Administration: this compound is dissolved in the perfusion buffer and infused at various concentrations (e.g., dose-ranging from 0.2 to 2.0 mg/kg body weight) into the arterial line.[2]
-
Sample Collection: Venous effluent is collected at regular intervals (e.g., every 1-5 minutes) before, during, and after midaglizole administration.
-
Analysis: Insulin concentrations in the collected samples are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This in vitro assay allows for the direct assessment of midaglizole's effect on insulin secretion from isolated islets.
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).
-
Islet Culture: Isolated islets are cultured for a short period (e.g., 24-48 hours) in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Batches of islets (e.g., 10-20 islets per well) are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubation: Islets are then incubated for 1-2 hours in buffers containing low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without various concentrations of midaglizole (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Insulin Measurement: The insulin concentration in the supernatant is determined using ELISA or RIA.
-
Data Normalization: Insulin secretion is normalized to the islet number or total protein content.
References
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Imidazole-Based Pharmaceuticals
A Representative Method Based on Midazolam Hydrochloride Analysis
Disclaimer: While the user requested a method for Midaglizole Hydrochloride, a specific, validated HPLC method was not found in the available scientific literature. This document provides a detailed application note and protocol based on established and validated methods for Midazolam Hydrochloride, a structurally related imidazole-based compound. This information is intended to serve as a comprehensive example and a starting point for developing and validating a method for this compound.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ensuring the quality, potency, and purity of active pharmaceutical ingredients (APIs) and finished products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of imidazole-based compounds, using Midazolam Hydrochloride as a representative example. The protocols provided are detailed to assist researchers, scientists, and drug development professionals in implementing a precise and reliable analytical method.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength.
Experimental Protocols
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, sodium phosphate).
-
Reference Standard: A well-characterized reference standard of the analyte (e.g., Midazolam Hydrochloride).
-
Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
-
Mobile Phase Preparation: A common mobile phase for related compounds consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium phosphate, pH adjusted to 4.5) in a ratio of approximately 33:67 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution Preparation: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg of Midazolam HCl) and dissolve it in a volumetric flask with the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-20 µg/mL).[2]
-
Sample Preparation: For a pharmaceutical formulation (e.g., tablets), a representative number of units are crushed into a fine powder. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume. The solution is then filtered through a 0.45 µm syringe filter before injection.
The following table summarizes a typical set of chromatographic conditions for the analysis of Midazolam, which can be adapted for Midaglizole.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 4.5) (33:67, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 220 nm[2] |
| Run Time | Sufficient to allow for the elution of the main peak and any impurities. |
Data Presentation
The following tables present example data that would be generated during the validation of this HPLC method, based on typical performance characteristics found in the literature for similar compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Validation Parameter | Example Concentration Range | Example Result |
| Linearity (Correlation Coefficient, R²) | 2 - 20 µg/mL | > 0.999[1] |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | 10 µg/mL (n=6) | < 2.0% |
| Precision (RSD%) - Intermediate Precision | 10 µg/mL (n=6, different days/analysts) | < 2.0% |
| Limit of Detection (LOD) | N/A | 0.17 µg/mL[2] |
| Limit of Quantitation (LOQ) | N/A | 0.5 µg/mL[2] |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC analysis.
Caption: Overall workflow for HPLC analysis.
Caption: Detailed sample preparation workflow.
References
In Vivo Application Notes and Protocols for Midaglizole Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of Midaglizole hydrochloride in various animal models. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support further research and development of this compound.
Introduction to this compound
This compound is a selective alpha 2-adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent.[1][2] In vivo studies have demonstrated its ability to stimulate insulin secretion and modulate cardiovascular parameters. Its mechanism of action primarily involves the blockade of alpha 2-adrenergic receptors, particularly on pancreatic beta-cells, leading to an increase in insulin release.[1] Unlike some other alpha 2-antagonists, Midaglizole appears to act peripherally, with limited effects on the central nervous system.
In Vivo Efficacy in Animal Models
Stimulation of Insulin Secretion in a Canine Model
Midaglizole has been shown to induce a dose-dependent increase in plasma insulin levels in an in situ canine pancreas perfusion model. This effect is attributed to its alpha 2-adrenoceptor antagonist activity on pancreatic beta-cells.[1]
Quantitative Data Summary: Dose-Response of Midaglizole on Insulin Secretion in Dogs
| Midaglizole Dose (mg/kg) | Outcome | Reference |
| 0.2 | Dose-related increase in plasma insulin | [1] |
| 1.0 | Dose-related increase in plasma insulin | [1] |
| 2.0 | Dose-related increase in plasma insulin | [1] |
Cardiovascular Effects in a Canine Model
In anesthetized dogs, Midaglizole has been observed to produce dose-related hypotension and bradycardia. These effects are more pronounced in laparotomized animals.[3]
Quantitative Data Summary: Cardiovascular Effects of Midaglizole in Anesthetized Dogs
| Parameter | Effect of Midaglizole | Animal Model Condition | Reference |
| Blood Pressure | Dose-related hypotension | Anesthetized, laparotomized dogs | [3] |
| Heart Rate | Dose-related bradycardia | Anesthetized, laparotomized dogs | [3] |
| Cardiac Contractility | Increase | Anesthetized dogs | [3] |
Alpha 2-Adrenoceptor Antagonism in a Rat Model
Studies in pithed rats have demonstrated that Midaglizole selectively antagonizes peripheral alpha 2-adrenoceptors. It effectively reverses the inhibitory effects of alpha 2-adrenoceptor agonists on the tachycardic response to cardiac nerve stimulation.
Experimental Protocols
In Situ Canine Pancreas Perfusion for Insulin Secretion Studies
This protocol is designed to investigate the direct effects of Midaglizole on pancreatic insulin secretion in a canine model.
Materials:
-
Male mongrel dogs (10-15 kg)
-
Pentobarbital sodium for anesthesia
-
Heparin
-
Krebs-Ringer bicarbonate buffer (perfusion medium)
-
This compound
-
Insulin radioimmunoassay (RIA) kit or ELISA kit
-
Blood glucose meter
Procedure:
-
Animal Preparation: Anesthetize the dogs with an intravenous injection of pentobarbital sodium.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the pancreas.
-
Isolate the pancreas and cannulate the pancreaticoduodenal artery for arterial inflow and the portal vein for venous outflow.
-
Ligate other vessels to and from the pancreas to create an isolated perfusion circuit.
-
-
Perfusion:
-
Initiate perfusion with Krebs-Ringer bicarbonate buffer containing glucose at a constant flow rate.
-
Allow for an equilibration period before introducing the test substance.
-
-
Drug Administration:
-
Administer graded doses of this compound (0.2, 1.0, and 2.0 mg/kg) into the arterial line of the perfusion circuit.[1]
-
-
Sample Collection:
-
Collect venous effluent samples at regular intervals before, during, and after Midaglizole administration.
-
Measure plasma insulin concentrations in the collected samples using an appropriate immunoassay.
-
Monitor blood glucose levels in the perfusate.
-
Evaluation of Peripheral Alpha 2-Adrenoceptor Antagonism in Pithed Rats
This protocol is used to assess the selective peripheral alpha 2-adrenoceptor antagonist activity of Midaglizole.
Materials:
-
Male Wistar rats
-
Urethane for anesthesia
-
Pithing rod
-
Stimulator for cardiac nerve stimulation
-
Blood pressure transducer and recorder
-
This compound
-
Alpha 2-adrenoceptor agonist (e.g., clonidine)
Procedure:
-
Animal Preparation: Anesthetize the rats and perform pithing to eliminate central nervous system influences.
-
Instrumentation:
-
Cannulate the trachea for artificial respiration.
-
Insert a catheter into a carotid artery for blood pressure measurement.
-
Insert a catheter into a jugular vein for drug administration.
-
Place stimulating electrodes on the spinal cord to stimulate the cardiac sympathetic nerves.
-
-
Experimental Protocol:
-
Induce tachycardia by electrical stimulation of the cardiac sympathetic nerves.
-
Administer an alpha 2-adrenoceptor agonist (e.g., clonidine) to inhibit the tachycardia.
-
Administer this compound intravenously to assess its ability to reverse the agonist-induced inhibition of tachycardia.
-
-
Data Analysis: Measure the extent of reversal of the alpha 2-agonist effect by Midaglizole.
Signaling Pathway
Mechanism of Midaglizole-Induced Insulin Secretion
This compound acts as an antagonist at the alpha 2-adrenergic receptors on pancreatic beta-cells. The binding of endogenous catecholamines (epinephrine and norepinephrine) to these receptors normally inhibits insulin secretion. By blocking this interaction, Midaglizole disinhibits the beta-cell, leading to increased insulin release. The signaling cascade involves the G-protein coupled alpha 2-adrenoceptor, adenylyl cyclase, cyclic AMP (cAMP), and ultimately, the machinery of insulin exocytosis. Some evidence also suggests an interaction with K+-channels on the pancreatic B-cell. [1] Signaling Pathway of Alpha 2-Adrenoceptor Antagonism by Midaglizole in Pancreatic Beta-Cells
References
Application Notes and Protocols for Cell-Based Assays to Determine Midaglizole Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1][2] In pancreatic β-cells, the activation of α2-adrenergic receptors by endogenous ligands like norepinephrine inhibits insulin secretion.[3][4] this compound counteracts this inhibition, thereby promoting insulin release and lowering blood glucose levels.[5][6] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from receptor binding and downstream signaling to its ultimate effects on insulin and glucagon secretion.
Mechanism of Action
This compound functions by blocking the α2-adrenergic receptors on pancreatic β-cells. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). When an agonist binds to the α2-adrenergic receptor, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels contribute to the inhibition of insulin secretion. By acting as an antagonist, Midaglizole prevents this cascade, leading to maintained or elevated cAMP levels, which in turn promotes insulin exocytosis.[3]
Signaling Pathway of this compound in Pancreatic β-Cells
References
Application Notes and Protocols for Midaglizole Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1] It has been investigated for its potential therapeutic applications, stemming from its ability to modulate the activity of the sympathetic nervous system. Understanding the binding characteristics of midaglizole to its receptor targets is crucial for elucidating its mechanism of action and guiding drug development efforts. These application notes provide a detailed protocol for a receptor binding assay to determine the affinity of this compound for α2-adrenergic receptors.
α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are instrumental in regulating neurotransmitter release and various physiological processes, including blood pressure and sedation.[2] There are three primary subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[2] Characterizing the binding affinity of a compound like midaglizole for each of these subtypes is a critical step in pharmacology to understand its potential therapeutic efficacy and side-effect profile.
While specific quantitative binding data for midaglizole across the different α2-adrenergic receptor subtypes is not widely available in public scientific literature, this document provides a comprehensive framework for conducting such an investigation.[2] The following sections detail the necessary reagents, equipment, and a step-by-step protocol for a competitive radioligand binding assay. Additionally, representative binding affinity data for other well-characterized α2-adrenergic receptor antagonists are presented to provide a contextual reference.
Data Presentation
Table 1: Representative Binding Affinities (Ki) of Reference α2-Adrenergic Receptor Antagonists
The following table summarizes the binding affinities (Ki, in nM) of several common α2-adrenergic receptor antagonists for the human α2A, α2B, and α2C subtypes. Lower Ki values indicate higher binding affinity. This data is provided for contextual reference due to the limited availability of specific Ki values for midaglizole.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| Yohimbine | 1.5 | 3.0 | 2.5 | Non-selective |
| Rauwolscine | 0.3 | 1.0 | 0.5 | Non-selective |
| Idazoxan | 1.5 | 3.0 | 2.5 | Also binds to imidazoline sites |
| BRL 44408 | 2.0 | 110 | 110 | Selective for α2A |
| Imiloxan | 160 | 15 | 200 | Selective for α2B |
| JP-1302 | 1600 | 1000 | 11 | Selective for α2C |
Note: The Ki values are approximate and can vary based on experimental conditions.
Experimental Protocols
Radioligand Competition Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-adrenergic receptor antagonist radioligand, such as [³H]-Rauwolscine or [³H]-Yohimbine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled α2-antagonist such as phentolamine or unlabeled yohimbine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Scintillation Fluid.
-
96-well Plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to the desired concentration (typically at or near its Kd).
-
Prepare the non-specific binding control in the assay buffer.
-
Thaw the cell membranes on ice and dilute them in ice-cold assay buffer to the appropriate concentration. Homogenize briefly.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of diluted cell membranes.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control, 25 µL of radioligand, and 50 µL of diluted cell membranes.
-
Competition Binding: Add 25 µL of each concentration of this compound, 25 µL of radioligand, and 50 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of midaglizole that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
Caption: Experimental workflow for the midaglizole receptor binding assay.
Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of midaglizole.
References
Application Notes and Protocols: Measuring Glucose Uptake with Midaglizole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the effect of Midaglizole hydrochloride on glucose uptake in cellular systems. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction
This compound is an oral antidiabetic agent that has been shown to reduce plasma glucose levels.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2] Evidence suggests that Midaglizole may exert its effects through the antagonism of α2-adrenoceptors and potentially through interaction with K(ATP) channels on β-cells.[2][3] The subsequent increase in circulating insulin levels is expected to enhance glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue, by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.
These protocols are designed to quantify the effect of this compound on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][5][6][7][8]
Key Signaling Pathway: Insulin-Mediated Glucose Uptake
The following diagram illustrates the hypothesized signaling cascade initiated by insulin, leading to glucose uptake. Midaglizole's primary role is to increase insulin secretion, which then activates this pathway.
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This protocol outlines the steps to measure glucose uptake in a cell-based assay using 2-NBDG. The method is adaptable for various cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes) and can be analyzed via flow cytometry or fluorescence microscopy.
Materials and Reagents
-
Cell Line: Insulin-responsive cell line (e.g., differentiated L6 myotubes or 3T3-L1 adipocytes).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and determine the final working concentrations.
-
2-NBDG: Fluorescent glucose analog.[6]
-
Cell Culture Medium: As required for the specific cell line.
-
Glucose-Free Medium: For pre-incubation steps to starve cells of glucose.[4]
-
Insulin: Positive control for stimulating glucose uptake.
-
Phloretin or Cytochalasin B: Inhibitors of glucose transport, used as negative controls.[6]
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (if using flow cytometry): PBS with 1-2% BSA.
-
96-well plates (black, clear bottom for microscopy) or other suitable culture plates.
Experimental Workflow
The following diagram provides a visual overview of the experimental procedure.
Detailed Step-by-Step Protocol
-
Cell Seeding: Seed an appropriate number of cells (e.g., 2-5 x 10⁴ adherent cells per well) in a 96-well plate and incubate overnight to allow for attachment and recovery.[6]
-
Glucose Starvation: The following day, gently wash the cells twice with PBS. Replace the culture medium with glucose-free medium and incubate for 1-2 hours. This step enhances the subsequent uptake of 2-NBDG.[4][5]
-
Compound Treatment: Prepare working solutions of this compound at various concentrations. Also, prepare solutions for your controls:
-
Vehicle Control: The solvent used to dissolve Midaglizole HCl.
-
Positive Control: Insulin (e.g., 100 nM).
-
Negative/Inhibitor Control: Phloretin or Cytochalasin B. Remove the glucose-free medium and add the prepared solutions to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow the compound to act on the cells.
-
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes at 37°C.[8] Note that the optimal incubation time may vary depending on the cell line.[4]
-
Stopping the Assay: To stop the glucose uptake, aspirate the 2-NBDG containing medium and immediately wash the cells twice with ice-cold PBS.[5]
-
Data Acquisition:
-
For Flow Cytometry: Trypsinize the cells, centrifuge, and resuspend the cell pellet in FACS buffer. Analyze the fluorescence intensity in the FITC or GFP channel (excitation/emission ≈ 485/535 nm).[4][8]
-
For Fluorescence Microscopy: Add fresh PBS or a suitable imaging buffer to the wells and observe the cells under a fluorescence microscope using a blue excitation filter.[6]
-
Data Presentation and Analysis
Quantitative data from the glucose uptake assay should be presented in a clear and structured format to allow for easy comparison between different treatment groups.
Sample Data Table
The following table is a template for summarizing the results. Data is typically presented as the Mean Fluorescence Intensity (MFI) from flow cytometry or normalized fluorescence units from a plate reader.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | - | e.g., 1500 ± 120 | 1.0 |
| Insulin | 100 nM | e.g., 4500 ± 350 | 3.0 |
| Midaglizole HCl | 1 µM | e.g., 2000 ± 180 | 1.3 |
| Midaglizole HCl | 10 µM | e.g., 2800 ± 250 | 1.9 |
| Midaglizole HCl | 100 µM | e.g., 3500 ± 300 | 2.3 |
| Phloretin | 50 µM | e.g., 800 ± 90 | 0.5 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Data Interpretation
-
An increase in MFI in this compound-treated cells compared to the vehicle control suggests that the compound enhances glucose uptake.
-
The effect of Midaglizole can be compared to the positive control (insulin) to gauge its relative efficacy.
-
A dose-dependent increase in MFI with increasing concentrations of Midaglizole would further strengthen the findings.
Safety and Handling Precautions
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, wash the affected area thoroughly with water.
-
2-NBDG: This is a light-sensitive compound. Protect it from light during storage and handling.[8]
-
General Lab Safety: Follow standard laboratory safety procedures when handling all chemicals and cell cultures. Dispose of waste in accordance with local regulations.[9]
References
- 1. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 6. assaygenie.com [assaygenie.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. echemi.com [echemi.com]
- 11. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
Application Notes and Protocols for Midaglizole Hydrochloride Administration in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) is an alpha-2 adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent. Its mechanism of action involves blocking the alpha-2 adrenergic receptors on pancreatic β-cells, which are known to inhibit insulin secretion. By antagonizing these receptors, Midaglizole promotes glucose-stimulated insulin release, making it a subject of interest in the study of type 2 diabetes.
These application notes provide a comprehensive overview and proposed protocols for the administration of Midaglizole hydrochloride in streptozotocin (STZ)-induced diabetic rat models. Due to a lack of publicly available data on the specific administration of Midaglizole in diabetic rat models, the following protocols are based on its known mechanism of action, studies on isolated rat tissues, and established methodologies for similar alpha-2 adrenoceptor antagonists.
Mechanism of Action: Alpha-2 Adrenoceptor Antagonism
In pancreatic β-cells, the activation of alpha-2 adrenoceptors by catecholamines (e.g., norepinephrine, epinephrine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP results in the suppression of glucose-stimulated insulin secretion. Midaglizole, as an alpha-2 adrenoceptor antagonist, blocks this inhibitory pathway, thereby restoring and enhancing insulin secretion in the presence of glucose. Studies on isolated perfused rat pancreas have confirmed that Midaglizole (DG-5128) stimulates both insulin and somatostatin release at both low and high glucose concentrations.
Signaling Pathway of Midaglizole Action
Application Notes and Protocols for Midaglizole Hydrochloride in Airway Smooth Muscle Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1][2] Clinical and preclinical studies have demonstrated its bronchodilatory effects, suggesting its potential as a therapeutic agent for respiratory conditions such as asthma.[3][4][5] Midaglizole has been shown to inhibit bronchoconstriction and improve respiratory function.[3][5] These application notes provide a comprehensive guide for utilizing this compound in in vitro studies involving airway smooth muscle (ASM) cells to investigate its mechanism of action and potential therapeutic effects. While direct in vitro studies on Midaglizole in ASM cells are not extensively documented, this guide offers protocols based on its known pharmacological profile and general methodologies for ASM cell research.
Data Presentation
Table 1: Template for Experimental Data on the Effects of this compound on Airway Smooth Muscle Cells
| Parameter | Experimental Condition | Measured Value | Notes |
| IC50 | Inhibition of agonist-induced contraction | e.g., M | Specify agonist used |
| Inhibition of cell proliferation | e.g., M | Specify mitogen used | |
| EC50 | Stimulation of cAMP production | e.g., M | |
| Cell Viability | 24-hour incubation with X M Midaglizole | e.g., % viability | |
| Calcium Signaling | Inhibition of agonist-induced [Ca2+]i increase | e.g., % inhibition | Specify agonist used |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and antibiotics)
-
Sterile conical tubes and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Airway Smooth Muscle Cell Culture
This protocol describes the general culture of primary human airway smooth muscle cells (hASMCs).
Materials:
-
Cryopreserved primary hASMCs
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw the cryopreserved hASMCs in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed complete culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and seed into a culture flask. .
-
-
Cell Maintenance:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using trypsin-EDTA.
-
Protocol 3: Assessment of Midaglizole's Effect on ASM Cell Contraction (Gel Contraction Assay)
This assay evaluates the effect of Midaglizole on the contractile function of ASM cells.
Materials:
-
Cultured hASMCs
-
Collagen solution (e.g., rat tail collagen type I)
-
Contraction-inducing agonist (e.g., methacholine, histamine)
-
This compound working solutions
-
24-well cell culture plates
Procedure:
-
Collagen Gel Preparation and Cell Seeding:
-
Prepare a collagen gel solution and mix with a suspension of hASMCs.
-
Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize.
-
Add complete culture medium to each well and incubate.
-
-
Serum Starvation:
-
Once the cells have attached and spread within the gel, replace the medium with serum-free medium for 24 hours.
-
-
Treatment and Contraction Induction:
-
Pre-treat the collagen gels with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Induce contraction by adding a contractile agonist to the medium.
-
-
Data Acquisition:
-
Image the collagen gels at different time points after agonist addition.
-
Measure the area of the gels using image analysis software. A decrease in gel area indicates cell contraction.
-
Protocol 4: Evaluation of Midaglizole's Impact on ASM Cell Proliferation (BrdU Assay)
This protocol assesses the effect of Midaglizole on the proliferation of ASM cells.
Materials:
-
Cultured hASMCs seeded in 96-well plates
-
Mitogen (e.g., platelet-derived growth factor, PDGF)
-
This compound working solutions
-
BrdU labeling reagent
-
BrdU assay kit
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed hASMCs in a 96-well plate and grow to sub-confluency.
-
Serum-starve the cells for 24 hours.
-
-
Treatment and Mitogen Stimulation:
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate proliferation by adding a mitogen to the wells.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling reagent to the wells and incubate to allow incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation according to the manufacturer's instructions of the BrdU assay kit.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance indicates inhibition of proliferation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of Midaglizole in airway smooth muscle cells.
Caption: Experimental workflow for the cell contraction assay.
Caption: Experimental workflow for the cell proliferation assay.
References
- 1. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced pressor activity of midaglizole (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of an alpha 2-adrenoceptor antagonist, midaglizole, against allergen-provoked late asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibitory effect of an alpha-2 adrenoceptor antagonist (midaglizole) on bronchial asthma--basic studies on experimental guinea pig bronchoconstriction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Stability Testing of Midaglizole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for conducting stability testing of the active pharmaceutical ingredient (API) Midaglizole hydrochloride. The outlined procedures are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust data generation.
Introduction
This compound (C16H19Cl2N3, MW: 324.25) is an active pharmaceutical ingredient identified as a preferential α2-adrenoceptor antagonist[1]. Ensuring the stability of a drug substance like this compound is a critical step in the drug development process. Stability testing provides evidence on how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light[2]. This data is essential for determining the re-test period, recommended storage conditions, and shelf life of the drug substance.
This protocol details the procedures for long-term, accelerated, and forced degradation studies as recommended by ICH guidelines Q1A(R2) and Q1B[2][3][4].
Materials and Equipment
-
This compound API
-
Reference standard of this compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Validated stability-indicating HPLC method
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocols
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to accurately quantify the active ingredient and separate it from any degradation products to provide a clear picture of the stability profile.[2]
Long-term and accelerated stability studies are designed to predict the shelf life of the drug substance under its intended storage conditions.[5]
Protocol:
-
Sample Preparation: Prepare a sufficient number of samples of this compound from at least three primary batches. Package the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.
-
Storage Conditions: Place the samples in stability chambers under the conditions specified in Table 1.
-
Testing Frequency: Withdraw samples at the time points indicated in Table 1 and analyze them using a validated stability-indicating method.
-
Analysis: At each time point, assess the samples for appearance, assay, degradation products, and any other relevant physical or chemical properties.
Table 1: Storage Conditions and Testing Frequency for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| (Based on ICH Q1A(R2) guidelines)[2][3] |
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[6][7][8] These studies are also crucial for demonstrating the specificity of the stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance.
3.2.1. Acid and Base Hydrolysis
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl. Store the solution at 60°C and analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). If no degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a higher temperature may be used.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Store the solution at 60°C and analyze samples at the same time intervals as the acid hydrolysis study. If necessary, adjust the base concentration or temperature to achieve the desired level of degradation.
-
Neutralization: Before analysis, neutralize the acidic and basic solutions to prevent further degradation and to protect the analytical column.
3.2.2. Oxidative Degradation
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and protect it from light.
-
Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
3.2.3. Thermal Degradation
-
Expose solid this compound to a high temperature (e.g., 60°C, 80°C) in a controlled oven.
-
Analyze samples at various time points to assess the extent of degradation.
3.2.4. Photostability Testing
-
Expose solid this compound and a solution of the drug to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples to determine the extent of photodegradation.
Data Presentation
All quantitative data from the stability studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 2: Example of a Stability Data Summary Table for this compound
| Test Parameter | Specification | Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |
| Appearance | White to off-white powder | 0 | Conforms | Conforms | Conforms |
| 3 | Conforms | Conforms | Conforms | ||
| 6 | Conforms | Conforms | Conforms | ||
| 12 | Conforms | Conforms | Conforms | ||
| Assay (%) | 98.0 - 102.0 | 0 | 99.8 | 100.1 | 99.5 |
| 3 | 99.5 | 99.8 | 99.2 | ||
| 6 | 99.2 | 99.6 | 98.9 | ||
| 12 | 98.8 | 99.1 | 98.5 | ||
| Total Impurities (%) | NMT 1.0 | 0 | 0.15 | 0.12 | 0.18 |
| 3 | 0.25 | 0.20 | 0.28 | ||
| 6 | 0.35 | 0.31 | 0.40 | ||
| 12 | 0.50 | 0.45 | 0.55 | ||
| Water Content (%) | NMT 0.5 | 0 | 0.2 | 0.2 | 0.3 |
| 3 | 0.2 | 0.3 | 0.3 | ||
| 6 | 0.3 | 0.3 | 0.4 | ||
| 12 | 0.4 | 0.4 | 0.4 |
NMT: Not More Than
Visualizations
The following diagram illustrates the overall workflow for the stability testing of this compound.
While specific degradation pathways for this compound are not extensively documented, a hypothetical pathway can be proposed based on the known reactivity of similar chemical structures, such as those containing imidazole rings and ester or amide functionalities which are susceptible to hydrolysis.
Conclusion
This application note provides a detailed framework for conducting the stability testing of this compound in accordance with international regulatory guidelines. Adherence to this protocol will generate robust and reliable data essential for the successful development and registration of drug products containing this compound. It is important to note that the specific conditions and analytical procedures may require optimization based on the properties of the drug substance and the initial findings from the forced degradation studies.
References
- 1. cenmed.com [cenmed.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Troubleshooting Midaglizole hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Midaglizole hydrochloride, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the basic chemical properties of this compound is the first step in effective troubleshooting. Key details are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₇N₃ · 2HCl |
| Molecular Weight | 324.25 g/mol [1] |
| Form | Dihydrochloride Salt |
| Appearance | Typically a solid powder. |
| Synonyms | DG-5128[2] |
Q2: I'm having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Difficulty in dissolving hydrochloride salts in neutral aqueous buffers is a common issue. As a dihydrochloride salt, the solubility of Midaglizole is expected to be significantly influenced by pH.
Initial Troubleshooting Steps:
-
Lower the pH: The solubility of hydrochloride salts generally increases in acidic conditions. Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-5).
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid dissolution. However, be cautious about the thermal stability of the compound.
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance the dissolution rate.
-
Start with a Small Amount of Acidified Water: Dissolve the compound in a small volume of dilute acid (e.g., 0.1 N HCl) before adding it to your final buffer.
Below is a logical workflow to troubleshoot solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Q3: What are the recommended solvents for preparing a concentrated stock solution of this compound?
A3: For compounds with limited aqueous solubility, preparing a concentrated stock solution in an organic solvent is a standard practice.
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[3][4] It is a common choice for preparing high-concentration stock solutions.
-
Ethanol: While potentially less effective than DMSO, ethanol can be a suitable solvent, especially for in vivo studies where DMSO might be undesirable.
-
Methanol: Can be used for analytical purposes but is generally avoided for cell-based assays and in vivo studies due to its toxicity.
Note: The following table provides estimated solubility values based on general knowledge of similar compounds. It is crucial to determine the solubility of your specific batch of this compound experimentally.
| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) | Notes |
| Water (pH 7.4) | Low | - | Solubility is expected to be poor at neutral pH. |
| Water (pH 4.0) | Moderately Soluble | - | Acidic pH should significantly improve solubility. |
| DMSO | ≥ 25 | ≥ 77.1 | A common solvent for primary stock solutions. |
| Ethanol | ~5-10 | ~15.4 - 30.8 | May require warming. |
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. How can I avoid this?
A4: This is a common problem known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Minimize the Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically well below 1%.
-
Use a Multi-Step Dilution: Instead of a single large dilution, perform a serial dilution.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Incorporate a Surfactant: For some applications, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final buffer can help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 324.25 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.24 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a 10 mM stock solution in DMSO.
Signaling Pathway
Midaglizole is reported to stimulate insulin release through its interaction with K⁺-channels in pancreatic B-cells.[5] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of Midaglizole-induced insulin secretion.
References
Optimizing Midaglizole Hydrochloride Dosage in Rodent Studies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride in rodent studies. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DG-5128) is a novel and selective alpha 2-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action involves blocking peripheral alpha 2-adrenoceptors, which leads to an increase in insulin secretion from pancreatic β-cells, thereby exerting a hypoglycemic effect.[1][2][3] Studies have shown that it stimulates glucose-primed insulin secretion.
Q2: What are the key differences between Midaglizole and other α2-adrenoceptor antagonists like yohimbine?
While both are α2-adrenoceptor antagonists, Midaglizole is characterized by its ability to selectively block peripheral α2-adrenoceptors without significant effects on central α2-adrenoceptors when administered systemically.[1] This selectivity may result in a different side-effect profile compared to non-selective antagonists like yohimbine. Furthermore, the insulin-releasing mechanism of Midaglizole may differ from that of yohimbine, potentially involving interaction with K+-channels on pancreatic β-cells.
Q3: What is a typical starting dose for this compound in rodent studies?
Specific oral dosage data for Midaglizole in rodents is limited in publicly available literature. However, intravenous administration in dogs has been studied at doses of 0.2, 1.0, and 2.0 mg/kg, which elicited a dose-dependent increase in plasma insulin. For other α2-adrenoceptor antagonists, intravenous doses of 2.5 mg/kg of yohimbine have been used in rats to study effects on islet blood flow. It is crucial to perform a dose-response study to determine the optimal dose for your specific rodent model and experimental endpoint.
Q4: How should I prepare this compound for administration?
The solubility and stability of this compound in various vehicles for rodent studies are not well-documented in available literature. For in vivo administration, it is critical to select a vehicle that ensures complete dissolution and is non-toxic to the animals. Common vehicles for oral gavage include water, saline, or a small percentage of DMSO or ethanol in a carrier like corn oil. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) are typically used. It is recommended to conduct small-scale solubility and stability tests in your chosen vehicle before preparing a large batch for your study.
Q5: What are the expected pharmacokinetic properties of Midaglizole in rodents?
Troubleshooting Guide
Q1: I am not observing a significant hypoglycemic effect after oral administration of Midaglizole. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Dosage: The administered dose may be too low. A dose-response study is essential to identify the effective dose range in your specific rodent strain and model.
-
Oral Bioavailability: The oral bioavailability of Midaglizole in rodents may be low. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure systemic exposure.
-
Compound Stability: Ensure the compound is stable in the vehicle used for administration and has not degraded during storage.
-
Animal Model: The specific rodent model of diabetes may have varying sensitivity to α2-adrenoceptor antagonism.
-
Fasting State: The hypoglycemic effect of some α2-adrenoceptor antagonists is more pronounced in the fed state.[4] Consider the fasting status of your animals.
Q2: My animals are showing signs of distress or adverse effects after Midaglizole administration. What should I do?
Adverse effects can be dose-dependent or related to the administration procedure:
-
Dose Reduction: The administered dose may be too high. Reduce the dose to a lower level and gradually escalate while monitoring for adverse effects.
-
Vehicle Toxicity: The vehicle used for drug delivery may be causing toxicity. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.
-
Administration Technique: Improper oral gavage technique can cause stress and injury. Ensure personnel are properly trained. For injections, ensure the correct volume and rate of administration are used.
-
Off-target Effects: While Midaglizole is a selective peripheral α2-adrenoceptor antagonist, high doses may lead to off-target effects.
Q3: The blood glucose readings in my study are highly variable. How can I reduce this variability?
High variability can obscure the true effect of the compound. To minimize variability:
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing and handling procedures before the experiment.
-
Standardized Procedures: Ensure all experimental procedures, including drug administration, blood sampling, and feeding schedules, are performed consistently across all animals and groups.
-
Fasting Time: Strictly control the duration of fasting before glucose measurements.
-
Animal Strain and Age: Use animals of the same strain, age, and sex to reduce biological variability.
-
Blood Sampling Technique: Use a consistent and minimally stressful blood sampling technique.
Data Presentation
Table 1: Intravenous Dosage of Midaglizole in a Canine Model
| Species | Dose (mg/kg) | Route of Administration | Observed Effect |
| Dog | 0.2 | Intravenous | Dose-related increase in plasma insulin |
| Dog | 1.0 | Intravenous | Dose-related increase in plasma insulin |
| Dog | 2.0 | Intravenous | Dose-related increase in plasma insulin |
Table 2: Dosage of Other α2-Adrenoceptor Antagonists in Rodent Diabetes Models
| Compound | Species | Dose (mg/kg) | Route of Administration | Study Focus |
| Yohimbine | Rat | 2.5 | Intravenous | Islet blood flow in diabetic rats |
| Efaroxan | Mouse | 5 | Not specified | Blood glucose and insulin levels[4] |
| Phentolamine | Mouse | 1 | Not specified | Blood glucose and insulin levels[4] |
| RS79948-197 | Mouse | 1 | Not specified | Blood glucose and insulin levels[4] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes a common method for inducing a model of type 1 diabetes in rats.
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (e.g., for a dose of 65 mg/kg). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg). The dose may need to be optimized depending on the rat strain and desired severity of diabetes.[5]
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at 48-72 hours post-injection and then periodically. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.
-
Animal Care: Provide animals with easy access to food and water. Due to polyuria, more frequent cage changes may be necessary. Monitor for signs of distress. In cases of severe hyperglycemia and weight loss, insulin therapy may be required to maintain animal health.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, a measure of glucose tolerance.
Materials:
-
D-glucose solution (e.g., 20% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Mice (fasted)
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[6]
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.
-
Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[6]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6]
-
Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is often calculated to quantify glucose tolerance.
Mandatory Visualizations
Caption: Midaglizole's Mechanism of Action on Insulin Secretion.
Caption: General Workflow for a Rodent Hypoglycemic Study.
References
- 1. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vmmpc.org [vmmpc.org]
Technical Support Center: Midaglizole Hydrochloride Stability and Degradation Analysis
Disclaimer: Publicly available stability and degradation data for midaglizole hydrochloride are limited. This guide provides a framework based on general principles for pharmaceutical stability analysis of imidazole-containing compounds and α2-adrenergic agonists. The experimental protocols and data presented are illustrative and should be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: As an imidazole derivative, this compound may be susceptible to several degradation pathways. Key factors to consider during stability studies include:
-
Hydrolysis: Imidazole compounds can be susceptible to acid and base-catalyzed hydrolysis.
-
Oxidation: The imidazole ring can be sensitive to oxidative degradation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.[1][2]
-
Photodegradation: Exposure to UV and visible light can induce degradation of the imidazole moiety.[2]
-
Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: How can I establish a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial for separating the intact drug from its degradation products. The typical approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. To validate the method as stability-indicating, forced degradation studies are performed. The method should be able to resolve all significant degradation product peaks from the main midaglizole peak and from each other.
Q3: What are the recommended conditions for a forced degradation study of this compound?
A3: Forced degradation studies aim to generate potential degradation products to challenge the analytical method.[3] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[4] Typical stress conditions for a compound like midaglizole would include:
-
Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).[1][4]
-
Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).[1][4]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1][2]
-
Thermal Degradation: Exposing the solid drug and a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Exposing the solid drug and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing) for my this compound peak in RP-HPLC. What could be the cause?
A1: Peak tailing for compounds with basic nitrogen atoms, such as the imidazole group in midaglizole, is a common issue in RP-HPLC. This is often due to secondary interactions with residual silanol groups on the silica-based column. Here are some troubleshooting steps:
-
Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to protonate the silanol groups and minimize these interactions.
-
Ion-Pairing Agent: Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[1]
-
Column Choice: Use an end-capped column or a column specifically designed for basic compounds.
Q2: My mass balance in the forced degradation study is significantly less than 100%. What should I investigate?
A2: A low mass balance suggests that not all degradation products are being detected. Potential reasons include:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) can help identify these.
-
Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.
-
Adsorption: The parent drug or degradation products may adsorb to the container or column.
Quantitative Data Summary
The following tables are templates for presenting data from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 12.5 | 2 |
| 0.1 N NaOH | 8 hours | 60°C | 18.2 | 3 |
| 30% H₂O₂ | 4 hours | Room Temp | 15.8 | 4 |
| Thermal (Solid) | 48 hours | 80°C | 5.1 | 1 |
| Photolytic (Solution) | 7 days | Room Temp | 9.7 | 2 |
Table 2: Chromatographic Data for Midaglizole and its Degradation Products (Hypothetical)
| Peak | Retention Time (min) | Relative Retention Time | Peak Purity |
| Midaglizole | 8.5 | 1.00 | >99.5% |
| Degradant 1 (Acid) | 4.2 | 0.49 | >99.0% |
| Degradant 2 (Acid) | 6.8 | 0.80 | >99.0% |
| Degradant 3 (Base) | 3.1 | 0.36 | >99.0% |
| Degradant 4 (Oxidative) | 5.5 | 0.65 | >99.0% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
-
Incubate a sample at room temperature and another at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 N NaOH and dilute to the target analytical concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw and dilute aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Solid State: Place a thin layer of solid this compound in a petri dish and expose it to 80°C in an oven.
-
Solution State: Prepare a solution of this compound and incubate it at 80°C.
-
Sample at various time points.
-
-
Photostability Testing:
-
Expose solid and solution samples of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples after a defined exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of an active pharmaceutical ingredient.
Caption: Representative signaling pathway for α2-adrenergic agonists like midaglizole.
References
Technical Support Center: Midaglizole Hydrochloride Experiments
Welcome to the technical support center for Midaglizole hydrochloride experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.
Compound Information:
| Property | Value | Source |
| Chemical Name | Pyridine, 2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)-, dihydrochloride | [1] |
| CAS Number | 79689-25-1 | [2] |
| Molecular Formula | C₁₆H₁₇N₃·2HCl | [1] |
| Molecular Weight | 324.25 g/mol | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective alpha-2 adrenoceptor antagonist.[1] Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] When activated by endogenous agonists like norepinephrine and epinephrine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Midaglizole blocks this interaction, thereby inhibiting the effects of the endogenous agonists.[3]
Q2: What are the primary research applications of this compound?
Midaglizole has been investigated for its potential as a hypoglycemic agent. It has also been studied for its effects on the respiratory and cardiovascular systems.[4] As a selective alpha-2 adrenoceptor antagonist, it is a valuable tool for studying the physiological roles of these receptors.
Q3: Is there specific data on the solubility and stability of this compound?
Specific, publicly available data on the solubility and stability of this compound is limited. However, as an imidazole hydrochloride salt, it is expected to be soluble in water.[5][6] The stability of the compound in different solvents and at various pH and temperature conditions should be determined empirically for your specific experimental setup. We recommend performing preliminary solubility and stability tests before proceeding with extensive experiments.
Troubleshooting Guides
While specific documented challenges for this compound are scarce, the following troubleshooting guides address common issues encountered in the types of assays used to characterize this compound.
General Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | - Inconsistent pipetting- Cell plating inconsistencies- Reagent degradation | - Use calibrated pipettes and proper technique.- Ensure uniform cell seeding density.- Prepare fresh reagents and avoid repeated freeze-thaw cycles. |
| Low signal-to-noise ratio | - Suboptimal reagent concentrations- Low receptor expression in the cell line- Inappropriate buffer composition | - Titrate key reagents (e.g., radioligand, agonist, antibodies).- Confirm receptor expression levels in your cell line.- Optimize buffer components (e.g., pH, ionic strength). |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents- Fluctuations in incubation time or temperature | - Use cells within a consistent, low passage number range.- Qualify new lots of critical reagents.- Strictly control all incubation parameters. |
Specific Assay Troubleshooting
-
Radioligand Binding Assays [7][8][9][10][11]
-
Issue: High non-specific binding.
-
Cause: The radioligand may be too hydrophobic or at too high a concentration. The assay buffer may not be optimal.
-
Solution: Use a lower concentration of the radioligand. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Optimize wash steps.
-
-
-
GTPγS Binding Assays [12][13][14][15]
-
Issue: Low agonist-stimulated signal.
-
Cause: Suboptimal concentrations of GDP, Mg²⁺, or membrane protein. The G-protein subtype may not be well-suited for this assay (Gi/o coupled receptors generally give a more robust signal).
-
Solution: Titrate the concentrations of GDP, Mg²⁺, and membrane protein. Ensure your cell line expresses the G-protein of interest at sufficient levels.
-
-
-
cAMP Accumulation Assays [16][17][18][19][20]
-
Issue: High background signal.
-
Cause: High endogenous phosphodiesterase (PDE) activity. Contamination of cell cultures or reagents.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer. Maintain sterile technique and regularly check for contamination.
-
-
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the ability of Midaglizole to compete with a radiolabeled ligand for binding to alpha-2 adrenoceptors.
Materials:
-
Cell membranes expressing the alpha-2 adrenoceptor subtype of interest.
-
Radiolabeled antagonist (e.g., [³H]-Rauwolscine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled antagonist.
-
Add the different concentrations of Midaglizole or vehicle control.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Analyze the data to determine the IC₅₀ of Midaglizole.
Functional GTPγS Binding Assay (General Protocol)
This assay measures the ability of Midaglizole to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the alpha-2 adrenoceptor.
-
[³⁵S]GTPγS.
-
A selective alpha-2 adrenoceptor agonist (e.g., UK-14,304).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP solution (10 µM in assay buffer).
Procedure:
-
Pre-incubate cell membranes with Midaglizole or vehicle at various concentrations.
-
Add the alpha-2 agonist at its EC₈₀ concentration and incubate.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash.
-
Quantify the radioactivity.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Accumulation Functional Assay (General Protocol)
This assay determines the ability of Midaglizole to reverse the agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the alpha-2 adrenoceptor.
-
A selective alpha-2 adrenoceptor agonist.
-
This compound.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with Midaglizole or vehicle at various concentrations in the presence of a PDE inhibitor.
-
Stimulate the cells with an alpha-2 agonist in the presence of an adenylyl cyclase stimulator.
-
Incubate for the desired time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Analyze the data to determine the ability of Midaglizole to reverse the agonist-induced inhibition of cAMP production.
Visualizations
Caption: Alpha-2 Adrenoceptor Signaling Pathway and Midaglizole's Antagonistic Action.
Caption: Generalized Experimental Workflow for GPCR Antagonist Screening.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. blossombio.com [blossombio.com]
Technical Support Center: Improving the In Vivo Delivery of Midaglizole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride. The following information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (DG-5128) is a preferential α2-adrenoceptor antagonist.[1] Its chemical formula is C₁₆H₁₇N₃·2HCl. It acts by blocking α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Antagonism of these receptors prevents the downstream signaling cascade that is typically initiated by endogenous agonists like norepinephrine and epinephrine.
Q2: What are the main challenges in the in vivo delivery of this compound?
Based on information for structurally related compounds like Midazolam hydrochloride, a primary challenge for the in vivo delivery of this compound is likely its pH-dependent solubility. Imidazoline compounds are often more soluble in acidic conditions and may precipitate in neutral or physiological pH, which can lead to poor bioavailability and inconsistent results.
Q3: How can I improve the oral bioavailability of this compound?
Given that over 80% of Midaglizole is excreted in its unchanged form after oral administration in humans, its absorption can be a limiting factor.[1] To improve oral bioavailability, consider the following strategies:
-
pH Modification: Incorporating acidic excipients or using a buffered formulation can help maintain a lower pH in the microenvironment of the gastrointestinal tract, potentially improving dissolution.
-
Formulation with Solubilizing Agents: The use of co-solvents, surfactants, or cyclodextrins can enhance the solubility of the compound.
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can lead to a faster dissolution rate.
Q4: What are suitable vehicles for parenteral administration of this compound?
For intravenous, intraperitoneal, or subcutaneous injections, it is crucial to maintain the solubility of this compound upon administration. A common issue is the precipitation of the drug when a solution in an organic solvent (like DMSO) is diluted into an aqueous medium (like saline or PBS). To mitigate this, consider the following vehicle compositions:
-
Aqueous solutions with pH adjustment: Since this compound is more soluble at a lower pH, using a sterile, buffered solution with a pH below 7.0 (e.g., citrate buffer) may be beneficial. However, the physiological compatibility of the final formulation's pH must be considered.
-
Co-solvent systems: A mixture of a biocompatible organic solvent and an aqueous carrier can improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The final concentration of the organic solvent should be minimized to avoid toxicity. A typical approach involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle containing PEG and/or other solubilizers.
-
Inclusion complexes: Formulating this compound with cyclodextrins can enhance its aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound upon dilution in aqueous buffer (e.g., PBS) for in vitro assays or in vivo formulation. | pH-dependent solubility; the compound is less soluble at neutral pH. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. For the final formulation, use a vehicle containing co-solvents (e.g., PEG400, Tween 80) to maintain solubility upon dilution. 3. Consider using an acidic buffer if compatible with the experimental design. |
| Low or variable plasma concentrations after oral administration. | Poor dissolution and absorption from the GI tract due to low solubility at intestinal pH. | 1. Optimize the oral formulation by including pH modifiers (e.g., citric acid, tartaric acid) to lower the microenvironmental pH. 2. Reduce the particle size of the compound through micronization. 3. Formulate with absorption enhancers or solubilizing agents. |
| Inconsistent results between animals in the same treatment group. | Variability in formulation preparation or administration. Precipitation of the compound at the injection site. | 1. Ensure the formulation is homogenous before each administration, especially if it is a suspension. 2. Administer the formulation slowly and at a consistent rate to allow for better distribution and to minimize local precipitation. 3. For subcutaneous or intraperitoneal injections, check for any signs of precipitation at the injection site post-mortem. |
| No observable in vivo effect at the expected therapeutic dose. | Insufficient systemic exposure due to poor bioavailability. | 1. Conduct a pilot pharmacokinetic study to determine the plasma concentration of this compound. 2. If plasma levels are low, consider increasing the dose (while monitoring for toxicity) or reformulating to improve bioavailability. 3. If possible, consider an alternative route of administration with higher bioavailability, such as intravenous injection. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
Note: The following data is illustrative and based on the expected properties of imidazoline hydrochlorides. Actual solubility should be determined experimentally.
| Solvent | Expected Solubility | Notes |
| Water (pH < 4) | High | Solubility is pH-dependent and increases in acidic conditions. |
| Water (pH 7.4) | Low to Very Low | May precipitate at physiological pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Very Low | Similar to water at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | High | A good solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent in formulations. |
Table 2: Example Pharmacokinetic Parameters of Midaglizole in Healthy Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours | [1] |
| Plasma Half-life (t½) | ~3 hours | [1] |
| Excretion | >80% excreted unchanged in urine and feces within 24 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a suspension of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a sterile tube and stir using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Keep the suspension under continuous stirring during the dosing procedure to prevent settling.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
-
Objective: To prepare a solution of this compound for intraperitoneal administration, minimizing precipitation.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Gently warm and sonicate if necessary to fully dissolve.
-
Prepare the vehicle by mixing PEG400 and sterile saline. A common ratio is 40% PEG400, 60% saline.
-
For the final formulation, calculate the volumes needed. For example, to achieve a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline:
-
Take 1 part of the 50 mg/mL DMSO stock solution.
-
Add 4 parts of PEG400.
-
Add 5 parts of sterile saline.
-
-
Add the components in the order specified, vortexing well after each addition. The final solution should be clear.
-
Prepare the formulation fresh on the day of the experiment and protect it from light.
-
Visualizations
Signaling Pathway of α2-Adrenergic Receptor Antagonism
Caption: α2-Adrenergic Receptor Antagonism Pathway.
Experimental Workflow for In Vivo Study
Caption: General In Vivo Experimental Workflow.
Troubleshooting Logic for Formulation Issues
References
Technical Support Center: Overcoming Resistance to Midaglizole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Midaglizole hydrochloride in cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Disclaimer: this compound is an α2-adrenoceptor antagonist. As of late 2025, specific documented cases of cellular resistance to this compound are not widely reported in scientific literature. The following guidance is based on established principles of G-protein coupled receptor (GPCR) pharmacology and general mechanisms of drug resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a preferential α2-adrenoceptor antagonist.[1] It exerts its effects by blocking α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] These receptors are typically located on presynaptic nerve terminals and inhibit the release of norepinephrine in a negative feedback loop.[2] By antagonizing these receptors, this compound can increase norepinephrine release.
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been detailed, resistance to a GPCR antagonist could theoretically arise from several factors:
-
Upregulation of α2-Adrenergic Receptors: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in the number of receptors on the cell surface. This would require higher concentrations of the antagonist to achieve the same level of inhibition.
-
Increased Affinity for Endogenous Agonists: Alterations in the receptor structure could potentially increase its affinity for endogenous agonists like norepinephrine and epinephrine, making it more difficult for this compound to compete for the binding site.
-
Alterations in Downstream Signaling Pathways: Cells might develop mechanisms to bypass the α2-adrenoceptor blockade. This could involve the activation of alternative signaling pathways that produce a similar physiological effect. The α2-adrenergic receptor signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[2][3] Resistance could involve a cell's ability to maintain necessary signaling through other pathways.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm resistance to this compound in my cell line?
The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance. An increase in IC50 of at least 3-5 fold is generally considered significant.[4]
Troubleshooting Guide
Problem 1: Decreased or no observable effect of this compound in our cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell line has developed resistance. | 1. Confirm Resistance with IC50 Shift Analysis: Perform a dose-response curve for this compound in both the suspected resistant and the parental (sensitive) cell lines. A rightward shift in the curve and a significantly higher IC50 value in the suspected resistant line confirms resistance. 2. Develop a Resistant Cell Line (for comparative studies): If you need a confirmed resistant model, you can induce resistance in the parental cell line by continuous exposure to escalating concentrations of this compound over several weeks.[4] |
| Incorrect assay setup or conditions. | 1. Verify Cell Line Identity and Health: Ensure your cell line is the correct one and is healthy and free of contamination. 2. Optimize Assay Conditions: Re-evaluate your assay parameters, including cell seeding density, drug incubation time, and the concentration of any agonist used to stimulate the α2-adrenergic receptor. |
| Degradation of this compound. | 1. Use Freshly Prepared Solutions: Prepare fresh solutions of this compound for each experiment. 2. Proper Storage: Ensure the compound is stored correctly according to the manufacturer's instructions to prevent degradation. |
Problem 2: How to investigate the mechanism of resistance to this compound?
| Experimental Approach | Methodology | Expected Outcome if Mechanism is Present |
| Receptor Upregulation | Western Blot or qPCR for α2-Adrenoceptor: Quantify the protein or mRNA levels of the α2-adrenergic receptor subtypes expressed in your cell line (α2A, α2B, α2C). | Increased protein or mRNA levels of the α2-adrenoceptor in the resistant cell line compared to the sensitive parental line. |
| Altered Downstream Signaling | cAMP Assay: Measure intracellular cAMP levels in response to an α2-adrenoceptor agonist (e.g., clonidine) in the presence and absence of this compound. | In resistant cells, the agonist may still be able to suppress cAMP levels even in the presence of this compound, or the baseline cAMP levels might be altered. |
| MAPK/ERK Pathway Analysis (Western Blot): Examine the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK) which can be modulated by GPCR signaling. | Altered baseline or agonist-induced phosphorylation of ERK in resistant cells, suggesting pathway reprogramming. | |
| Intracellular Calcium Measurement: Although α2-ARs are primarily Gi-coupled, they can sometimes influence intracellular calcium. Measure agonist-induced calcium mobilization. | Changes in the pattern of calcium signaling in resistant cells. | |
| Increased Drug Efflux | Efflux Pump Inhibitor Co-treatment: Treat the resistant cells with this compound in combination with a known inhibitor of P-glycoprotein (e.g., verapamil). | Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor. |
Quantitative Data Summary
The following table should be populated with your experimental data to compare the sensitive and resistant cell lines.
| Parameter | Parental (Sensitive) Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | e.g., 1.5 µM | e.g., 15 µM | 10-fold |
| α2-Adrenoceptor Protein Level (relative to loading control) | e.g., 1.0 | e.g., 3.5 | 3.5-fold increase |
| Agonist-Induced cAMP Inhibition (%) | e.g., 80% | e.g., 30% | Significant decrease |
| Agonist-Induced p-ERK Fold Change | e.g., 0.2 | e.g., 0.8 | Less inhibition |
Detailed Experimental Protocols
Protocol 1: Induction of a this compound-Resistant Cell Line
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach about 80% confluency, passage them and continue to culture them in the same drug concentration.
-
Dose Escalation: Once the cells show a stable growth rate (similar to the parental line in the absence of the drug), increase the concentration of this compound by 1.5 to 2-fold.[5]
-
Repeat and Confirm: Repeat steps 3 and 4 for several cycles. Periodically (e.g., every 3-4 cycles), determine the IC50 of the cell population to monitor the development of resistance.
-
Establish the Resistant Line: A cell line with a stable and significantly higher IC50 (e.g., >10-fold) compared to the parental line can be considered resistant.
Protocol 2: Western Blot for α2-Adrenoceptor and p-ERK/ERK
-
Cell Lysis: Grow both parental and resistant cells to 80-90% confluency. Treat with an α2-adrenoceptor agonist for a short period (e.g., 15-30 minutes) if investigating signaling, or leave untreated for receptor expression analysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the α2-adrenoceptor subtype, phospho-ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Intracellular cAMP Measurement
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Add a known α2-adrenoceptor agonist (e.g., clonidine) at a concentration that gives a submaximal response (e.g., EC80) to stimulate the receptor.
-
Lysis and Detection: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve for the antagonist's ability to block the agonist-induced decrease in cAMP.
Visualizations
Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting and investigating resistance to this compound.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Midaglizole hydrochloride dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Midaglizole hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the experimental use of this compound.
| Question | Answer |
| What is the primary mechanism of action of Midaglizole? | Midaglizole is a novel alpha-2 adrenoceptor antagonist. Its hypoglycemic effects are primarily due to the blockade of alpha-2 adrenoceptors on pancreatic β-cells, which leads to increased insulin secretion and suppression of glucagon secretion.[1][2] |
| What is the recommended solvent for this compound for in vitro experiments? | For in vitro studies, this compound should be dissolved in sterile, deionized water or a buffered solution such as PBS. It is advisable to prepare fresh solutions for each experiment to avoid degradation. |
| Why am I not observing the expected increase in insulin secretion in my pancreatic islet cell culture? | Several factors could contribute to this. Cell Viability: Ensure your pancreatic islets are viable and functional. Perform a viability stain (e.g., trypan blue) before the experiment. Receptor Expression: Confirm that your cell line or primary cells express a sufficient level of alpha-2 adrenoceptors. Drug Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Experimental Conditions: Ensure that the glucose concentration in your media is adequate to stimulate insulin secretion, as the effects of alpha-2 adrenoceptor antagonists are more pronounced in the presence of a glucose challenge. |
| My dose-response curve for Midaglizole is not showing a clear sigmoidal shape. What could be the reason? | An atypical dose-response curve can result from several factors. Concentration Range: The range of concentrations tested might be too narrow or not centered around the EC50. Try a wider range of log-spaced concentrations. Drug Solubility: At higher concentrations, the compound may be precipitating out of solution. Visually inspect your solutions for any precipitate. Off-Target Effects: At very high concentrations, off-target effects might lead to a plateau or even a decrease in the response. |
| Are there any known off-target effects of Midaglizole? | While primarily an alpha-2 adrenoceptor antagonist, some studies suggest that its mechanism of insulin release may differ from other alpha-2 antagonists like yohimbine and could involve interaction with K+-channels on pancreatic B-cells.[2] Researchers should be aware of potential interactions with other receptors or ion channels, especially at higher concentrations. |
Quantitative Data Summary
The following tables summarize the dose-response and pharmacokinetic data for Midaglizole from preclinical and clinical studies.
Table 1: Dose-Response of Midaglizole on Plasma Insulin in a Canine Model
| Dose of Midaglizole (mg/kg) | Observed Effect on Plasma Insulin |
| 0.2 | Dose-related increase |
| 1.0 | Dose-related increase |
| 2.0 | Dose-related increase |
| Data from an in situ local circulation of the canine pancreas study.[2] |
Table 2: Clinical Dosing Regimens of Midaglizole in Humans
| Study Population | Dosing Regimen | Observed Effect |
| Healthy Male Volunteers | Single oral administration of 150-500 mg | Hypoglycemic action observed within 0.5-1.0 h.[1] |
| Healthy Male Volunteers | Multiple increasing oral administration on 3 separate days (150-300 mg 3 times daily) | Dose-dependent decrease in postprandial hyperglycemia.[1] |
| Patients with NIDDM | 150-250 mg 3 times a day for 2-4 weeks | Significant decrease in fasting plasma glucose.[3] |
Table 3: Pharmacokinetic Properties of Midaglizole in Humans
| Parameter | Value |
| Plasma Half-life | ~3 hours |
| Excretion | >80% excreted in unchanged form in urine and feces within 24 hours |
| Data from a study in healthy male volunteers.[1] |
Experimental Protocols
This section provides a generalized protocol for analyzing the dose-response effect of Midaglizole on insulin secretion from isolated pancreatic islets. This protocol may need to be optimized for specific cell lines or experimental conditions.
Protocol: In Vitro Dose-Response Analysis of Midaglizole on Insulin Secretion
1. Materials and Reagents:
- This compound
- Isolated pancreatic islets (e.g., from mouse or rat) or an insulin-secreting cell line (e.g., MIN6)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
- Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
- 96-well plates
- Insulin ELISA kit
- Cell viability assay kit (e.g., MTT or PrestoBlue)
2. Islet/Cell Culture and Preparation:
- Culture pancreatic islets or insulin-secreting cells under standard conditions.
- Prior to the experiment, wash the cells with KRB buffer containing a low glucose concentration and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.
3. Preparation of Midaglizole Solutions:
- Prepare a stock solution of this compound in sterile deionized water.
- Perform serial dilutions in KRB buffer to obtain a range of working concentrations (e.g., from 1 nM to 100 µM).
4. Experimental Procedure:
- Seed a known number of islets or cells into each well of a 96-well plate.
- Remove the pre-incubation buffer and add the KRB buffer containing different concentrations of Midaglizole along with a stimulatory concentration of glucose (e.g., 16.7 mM). Include appropriate controls (low glucose, high glucose without Midaglizole).
- Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
- After incubation, collect the supernatant for insulin measurement.
- Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
5. Insulin Measurement:
- Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Normalize the insulin secretion to the cell number or protein content.
- Plot the insulin secretion as a function of the Midaglizole concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Visualizations
Signaling Pathway of Midaglizole Action
Caption: Signaling pathway of Midaglizole in pancreatic β-cells.
Experimental Workflow for Dose-Response Analysis
Caption: Experimental workflow for Midaglizole dose-response analysis.
References
- 1. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Midaglizole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride. The information is designed to help mitigate potential off-target effects and guide experimental design.
I. Mechanism of Action and Target Profile
Midaglizole (also known as DG-5128) is a novel α2-adrenoceptor antagonist.[1] It was initially investigated as a potential oral hypoglycemic agent for non-insulin-dependent diabetes mellitus (NIDDM).[2] Its primary mechanism of action involves blocking α2-adrenergic receptors, which leads to increased insulin secretion and a reduction in plasma glucose levels.[1][2] Midaglizole exhibits a preferential affinity for α2-adrenoceptors, being 7.4 times higher than its affinity for α1-adrenoceptors.[3]
II. Troubleshooting Guide: Managing Off-Target Effects
While Midaglizole is selective for the α2-adrenoceptor, researchers may encounter off-target effects, particularly at higher concentrations. This guide provides solutions to common issues.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action & Troubleshooting |
| Unexpected Cardiovascular Effects (e.g., Hypotension, Bradycardia) | Although primarily an α2-antagonist, Midaglizole can influence cardiovascular parameters. It has been observed to cause dose-related hypotension and bradycardia in some animal models.[4] It can also produce a transient increase in femoral blood flow.[4] | 1. Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration with minimal cardiovascular impact.2. Monitor Vital Signs: In in vivo studies, continuously monitor blood pressure and heart rate.3. Consider Experimental Model: The hypotensive effects were more pronounced in animal models that had undergone laparotomy, suggesting the physiological state of the model can influence the outcome.[4] |
| Variable Effects on Blood Flow | Midaglizole has shown differential effects on regional blood flow, increasing femoral blood flow while decreasing mesenteric and renal blood flow in a dose-dependent manner in canine models.[4] | 1. Tissue-Specific Assays: When studying vascular effects, use tissue-specific assays to understand the localized impact of Midaglizole.2. Re-evaluate Dosage: High doses are more likely to induce significant changes in regional blood flow.[4] Consider if a lower dose can achieve the desired on-target effect. |
| Inconsistent Hypoglycemic Response | While the primary effect is to lower blood glucose, the magnitude can be influenced by experimental conditions and metabolic state. The hypoglycemic action is typically observed within 0.5-1.0 hour after administration.[1] | 1. Control for Metabolic State: Standardize the fasting state of experimental subjects, as Midaglizole's effect is pronounced in decreasing postprandial hyperglycemia.[1]2. Assess Insulin and Glucagon Levels: Confirm the mechanism by measuring immunoreactive insulin (which should increase) and immunoreactive glucagon (which should decrease) in the fasting state.[1] |
| Platelet Aggregation Inhibition | Midaglizole has been shown to inhibit epinephrine-induced platelet aggregation, an effect consistent with α2-adrenoceptor antagonism on platelets.[1] | 1. Isolate Platelet Function: If studying coagulation is not the primary goal, be aware of this effect when interpreting hematological data.2. Use Alternative Agonists: If platelet function is a confounding factor, consider using platelet aggregation agonists that do not act through the epinephrine pathway. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of Midaglizole is the antagonism of α2-adrenergic receptors.[1][3] This action stimulates insulin secretion and suppresses glucagon secretion, leading to a hypoglycemic effect.[1] It has been studied for its potential as an oral antidiabetic agent.[2]
Q2: Are there any known off-target cardiovascular effects?
A2: Yes. In preclinical studies with anesthetized dogs, Midaglizole produced dose-related hypotension and bradycardia.[4] It also showed varied effects on regional blood flow, increasing it in the femoral artery while decreasing it in mesenteric and renal arteries.[4] However, it had little effect on the respiration of anesthetized dogs.[4]
Q3: How can I minimize the cardiovascular off-target effects in my experiments?
A3: To minimize cardiovascular effects, it is crucial to establish a minimal effective dose through a thorough dose-response study. Continuous monitoring of hemodynamic parameters in in vivo models is also recommended. The experimental setup itself can be a factor, as these effects were more pronounced in dogs that had undergone surgery (laparotomy).[4]
Q4: Does Midaglizole affect other receptors?
A4: Midaglizole has a 7.4-fold higher affinity for α2-adrenoceptors compared to α1-adrenoceptors, indicating a degree of selectivity but not absolute specificity.[3] At higher concentrations, off-target effects on α1-adrenoceptors could potentially occur.
Q5: What is the pharmacokinetic profile of Midaglizole?
A5: In healthy human volunteers, Midaglizole has a plasma half-life of approximately 3 hours. It is rapidly excreted, with over 80% being cleared in its unchanged form in urine and feces within 24 hours.[1]
IV. Key Experimental Protocols & Visualizations
This experiment aims to differentiate the α2-adrenoceptor-mediated effects of Midaglizole from other potential off-target vasodilator mechanisms.
Methodology:
-
Model: Anesthetized dog model with instrumentation to measure femoral blood flow and arterial resistance.
-
Drug Administration: Administer Midaglizole intravenously at varying doses.
-
Comparative Arms: Compare the effects with other adrenergic agents:
-
Yohimbine and Idazoxan (other α2-antagonists)
-
Prazosin (an α1-antagonist)
-
Tolbutamide (a hypoglycemic agent without α2-antagonist activity)
-
-
Blockade Experiment: To test for autonomic nervous system involvement, pre-treat a cohort of animals with hexamethonium (a ganglion blocker). The inhibition of Midaglizole's vasodilator effect by hexamethonium would suggest an indirect, neurally-mediated mechanism rather than a direct effect on vascular smooth muscle.[4]
-
Data Analysis: Compare the changes in femoral blood flow and arterial resistance across all treatment groups.
References
- 1. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Pharmacological studies with the alpha 2-adrenoceptor antagonist midaglizole. Part I: Respiratory and cardiovascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Midaglizole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Midaglizole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges to its oral bioavailability?
This compound is a preferential α2-adrenoceptor antagonist. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. However, challenges to its oral bioavailability may arise from poor membrane permeability, potential for efflux by intestinal transporters, or insufficient solubility in the gastrointestinal tract environment. These factors can lead to low and variable absorption, limiting its therapeutic efficacy.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Several advanced formulation strategies can be employed to improve the bioavailability of compounds like this compound. These include:
-
Nanoparticle-based Drug Delivery Systems: Reducing the particle size of this compound to the nano-range can significantly increase its surface area, leading to enhanced dissolution and absorption. Polymeric nanoparticles can also protect the drug from degradation and facilitate its transport across the intestinal epithelium.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can improve its solubility and dissolution rate.[1] This strategy is particularly effective for compounds where dissolution is the rate-limiting step for absorption.
-
Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][3] While this compound is a salt, its free base form may have sufficient lipophilicity to benefit from these systems, which can also enhance lymphatic transport, bypassing first-pass metabolism.[2][3]
Q3: How can I assess the permeability of this compound in vitro?
In vitro permeability assays are crucial for understanding the absorption characteristics of a drug. Two common methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that assesses a compound's ability to diffuse across an artificial lipid membrane. It is a good indicator of passive transcellular permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, including efflux.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate particle size reduction. | Further reduce the particle size of the drug substance using techniques like micronization or nano-milling. |
| Drug recrystallization in the formulation. | For solid dispersions, ensure the drug is fully amorphous using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Optimize the polymer type and drug-to-polymer ratio to inhibit recrystallization. |
| Poor wettability of the drug particles. | Incorporate a suitable wetting agent or surfactant into the formulation. |
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-administer the drug with a known P-gp inhibitor in the Caco-2 assay to confirm transporter involvement. |
| Formulate the drug with excipients that can inhibit efflux transporters. | |
| Consider nanoparticle formulations that may bypass traditional efflux mechanisms. |
Issue 3: Inconsistent Bioavailability Data in Animal Studies
| Potential Cause | Troubleshooting Step |
| Food effects on drug absorption. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Formulation instability in the gastrointestinal tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Consider enteric coating or encapsulation to protect the drug. |
| High inter-animal variability. | Increase the number of animals per group to improve statistical power. Ensure consistent dosing and sampling techniques. |
Quantitative Data on Bioavailability Enhancement Techniques
The following tables summarize representative data on the improvement in bioavailability achieved with different formulation strategies for poorly soluble drugs.
Table 1: Enhancement of Bioavailability using Nanoparticle Formulations
| Drug | Polymer/Method | Animal Model | Fold Increase in AUC (Compared to Conventional Formulation) | Reference |
| Carbendazim | Nanonization | Rats | 1.66 | [4] |
| Drug 301029 | Nanonization | Rats | ~4 | [4] |
| Paclitaxel | PLGA Nanoparticles | Rats | 6.5 |
Table 2: Enhancement of Bioavailability using Solid Dispersions
| Drug | Carrier/Method | Animal Model | Fold Increase in Cmax / AUC (Compared to Pure Drug) | Reference |
| Ritonavir | Gelucire/Solvent Evaporation | Rats | ~15 (Cmax) | |
| Canagliflozin | Soluplus/Solvent Evaporation | - | 904.4-fold increase in apparent solubility | |
| Ivermectin | Solid Lipid Dispersion | Rabbits | 1.1 (AUC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and then freeze-dry to obtain a powder.
Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Study (Apical to Basolateral):
-
Add the test solution of this compound to the apical (A) side of the Transwell®.
-
At predetermined time intervals, collect samples from the basolateral (B) side.
-
-
Permeability Study (Basolateral to Apical):
-
Add the test solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time intervals.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Visualizations
References
- 1. Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo permeability study and in vitro solubility characterization of oral Canagliflozin self-nanomicellizing solid dispersion using Soluplus as a nanocarrier | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
Technical Support Center: Analytical Method Validation for Imidazole-Based Active Pharmaceutical Ingredients (APIs)
Disclaimer: Publicly available, detailed analytical method validation data specifically for Midaglizole hydrochloride is limited. This is common for compounds that are not widely commercialized or are in earlier stages of development.
However, the principles of analytical method validation are universal and guided by international standards such as the ICH Q2(R1) guideline.[1][2] This guide uses Midazolam , a structurally related and well-documented imidazobenzodiazepine, as a practical proxy to provide representative experimental protocols, validation data, and troubleshooting advice. The information herein should serve as a robust starting point for developing and validating an analytical method for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an HPLC assay method for an API like this compound? According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay method include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness.[1][3][4] For quantitative impurity testing, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.[4]
Q2: What is a stability-indicating method and why is it important? A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] Its development is crucial for stability studies, as it demonstrates how the API's quality changes over time under various environmental factors like heat, humidity, and light.[5] This is typically achieved through forced degradation studies.[6]
Q3: My system suitability test (SST) is failing. Where should I start troubleshooting? System suitability testing ensures the analytical system is performing correctly before running samples.[2] Failures often point to issues with the column, mobile phase, or hardware. Start by checking the following:
-
Mobile Phase: Ensure it is correctly prepared, degassed, and that the solvents are miscible.[7] Air bubbles in the system are a common culprit for baseline noise and pump issues.[7]
-
Column Equilibration: Confirm the column has been adequately equilibrated with the mobile phase. Insufficient equilibration can cause retention time drift.[7]
-
Hardware Connections: Check for any loose fittings or leaks, which can cause pressure fluctuations.[7]
-
System Records: Review maintenance logs. A gradual decline in performance might indicate that parts like pump seals or detector lamps need replacement.
Q4: I am observing peak tailing in my chromatogram. What are the common causes? Peak tailing can originate from various instrumental or chemical issues:
-
Column Issues: The most common cause is the deterioration of the column's packed bed, such as the creation of a void at the column inlet or contamination of the inlet frit.[8][9] Using a guard column can help protect the analytical column.[9]
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica packing material. Adjusting the mobile phase pH or adding a competing base (like triethylamine in the case of basic compounds) can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[7]
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Problem 1: Shifting or Drifting Retention Times
-
Q: My analyte's retention time is inconsistent between injections. What should I check first? A: Inconsistent retention times are often linked to the mobile phase or the pump.
-
Check Mobile Phase Composition: If preparing the mobile phase online, ensure the mixing valve is working correctly. Manually preparing the mobile phase can confirm if the mixer is the issue.[7][9]
-
Verify Flow Rate: Use a calibrated flow meter to confirm the pump is delivering the correct flow rate. Inconsistent flow can be caused by worn pump seals or faulty check valves.[7]
-
Ensure Proper Column Equilibration: Allow at least 10-20 column volumes of mobile phase to pass through the column before starting injections to ensure it is fully equilibrated.[7]
-
Control Column Temperature: Use a thermostatted column compartment, as temperature fluctuations can significantly impact retention times.[7]
-
Problem 2: Abnormal Peak Shapes (Splitting, Tailing, or Fronting)
-
Q: My main peak is splitting into two. What could be the cause? A: Peak splitting often indicates a disruption in the sample path or an issue with the injection solvent.
-
Clogged Inlet Frit: Particulate matter from the sample or system can clog the column inlet frit, creating a non-uniform flow path. Try back-flushing the column or replacing the frit.[8]
-
Column Void: A void or channel in the packed bed can cause the sample to travel through different paths, resulting in a split peak. This usually requires replacing the column.[8]
-
Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Problem 3: High System Backpressure
-
Q: The HPLC system pressure is much higher than normal. How do I diagnose the blockage? A: High backpressure is typically caused by a blockage. Systematically isolate the source:
-
Remove the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is between the pump and the injector.
-
Isolate Column: If the column is the issue, try back-flushing it with a strong solvent. If this doesn't work, the inlet frit may need replacement.[8]
-
Check Other Components: If the pressure is high without the column, systematically disconnect components (injector, tubing) to find the source of the obstruction. A common culprit is a blocked in-line filter or guard column.[10]
-
Experimental Protocols & Validation Data (Based on Midazolam as a Proxy)
Example Protocol: HPLC-UV Assay for Midazolam
This protocol provides a typical starting point for the assay of an imidazobenzodiazepine API.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
Example Protocol: Forced Degradation for a Stability-Indicating Method
To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[5]
-
Acid Hydrolysis: Reflux drug substance in 0.1 M HCl at 80°C for 2-4 hours.
-
Base Hydrolysis: Reflux drug substance in 0.1 M NaOH at 80°C for 2-4 hours.
-
Oxidative Degradation: Treat drug substance with 3-6% H₂O₂ at room temperature for 24 hours.[11][13]
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.[11]
-
Photolytic Degradation: Expose drug substance solution to UV light (e.g., 254 nm) for 24-48 hours.[11]
The developed HPLC method should be able to separate the intact API peak from all degradation product peaks formed during these stress tests.[13]
Summary of Quantitative Validation Data (Example based on Midazolam)
The following tables summarize typical acceptance criteria and results for key validation parameters.
Table 1: Linearity and Range
| Parameter | Typical Acceptance Criteria | Example Result (Midazolam) | Citations |
|---|---|---|---|
| Concentration Range | 80% to 120% of test concentration for assay | 50.0 – 250.0 µg/mL | [1][11] |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.999 | [1][16] |
| y-intercept | Close to zero | Not specified | |
Table 2: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Example Result (% Recovery) | Citations |
|---|---|---|---|
| 80% | 98.0% - 102.0% | 98.68% - 100.41% | [11] |
| 100% | 98.0% - 102.0% | 99.50% - 101.12% | [12] |
| 120% | 98.0% - 102.0% | 95.0% - 107.0% (plasma) |[17] |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Acceptance Criteria (% RSD) | Example Result (% RSD) | Citations |
|---|---|---|---|
| Repeatability (Intra-day) | ≤ 2.0% | 0.82% - 1.11% | [11] |
| Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |[11] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Example Result (Midazolam) | Citations |
|---|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 3.87 µg/mL (API) / 0.17 µg/mL (API) | [11][14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 11.73 µg/mL (API) / 0.5 µg/mL (API) |[11][14] |
Visualizations
Analytical Method Validation Workflow
This diagram outlines the typical sequence of activities performed during analytical method validation according to ICH guidelines.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).
HPLC Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common HPLC issues starting from the observed symptom.
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pharmdinfo.com [pharmdinfo.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ijsdr.org [ijsdr.org]
- 6. ijcrt.org [ijcrt.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a new HPLC method for determination of midazolam and its metabolites: application to determine its pharmacokinetics in human and measure hepatic CYP3A activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
Validation & Comparative
Midaglizole Hydrochloride vs. Yohimbine in Diabetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of midaglizole hydrochloride and yohimbine, two alpha-2 adrenoceptor antagonists investigated for their potential in treating diabetes. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and experimental considerations.
Mechanism of Action
Both midaglizole and yohimbine exert their primary effects by blocking alpha-2 adrenergic receptors (α2-AR). These receptors are present on pancreatic beta-cells and, when activated by endogenous catecholamines like epinephrine and norepinephrine, inhibit insulin secretion. By antagonizing these receptors, both compounds promote insulin release, thereby contributing to lower blood glucose levels.
A key distinction lies in their site of action. Midaglizole is characterized as a peripherally acting α2-AR antagonist, meaning it does not readily cross the blood-brain barrier.[1] In contrast, yohimbine acts on both central and peripheral α2-ARs, which may contribute to a different side-effect profile and additional systemic effects.[1][2]
The signaling pathway for α2-adrenoceptor antagonism in pancreatic beta-cells is illustrated below.
Comparative Efficacy in Diabetic Models
Direct head-to-head comparative studies are limited. However, data from individual studies in various diabetic models provide insights into their relative efficacy.
Animal Models
A study in a canine model directly compared the insulin-releasing action of midaglizole and yohimbine. The administration of equimolar doses of midaglizole and yohimbine resulted in a similar increase in plasma insulin.[3] However, the study also suggested different underlying mechanisms, with midaglizole's effect being suppressed by a K-channel opener (diazoxide), indicating an interaction with KATP channels.[3]
| Parameter | Midaglizole | Yohimbine | Animal Model | Reference |
| Plasma Insulin Increase | Dose-dependent increase (0.2, 1.0, and 2.0 mg/kg) | Similar increase to equimolar midaglizole (1.11 mg/kg) | Canine | [3] |
| Effect of Clonidine | No significant rise in plasma insulin | Significant increase in plasma insulin | Canine | [3] |
| Effect of Glucagon | Increased plasma insulin | No effect on plasma insulin | Canine | [3] |
| Effect of Diazoxide | Suppressed insulin secretion | - | Canine | [3] |
| Basal & Glucose-Stimulated Insulin Secretion | - | Increased in control rats; no effect in transplanted diabetic rats | Rat (Streptozotocin-induced) | [4] |
Human Studies
In human studies, both drugs have demonstrated the ability to improve glycemic control. Midaglizole, administered to patients with non-insulin-dependent diabetes mellitus (NIDDM), led to a significant decrease in fasting plasma glucose and glycosylated hemoglobin (HbA1).[5] Yohimbine has been shown to increase insulin secretion in type 2 diabetes patients with a specific genetic variant of the ADRA2A gene, which leads to an overexpression of α2A-adrenergic receptors.[6][7]
| Parameter | Midaglizole | Yohimbine | Study Population | Reference |
| Fasting Plasma Glucose | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL (2 weeks) and 120 ± 6 mg/dL (4 weeks) | - | NIDDM patients | [5] |
| Glycosylated Hemoglobin (HbA1) | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% (2 weeks) and 10.7 ± 0.6% (4 weeks) | - | NIDDM patients | [5] |
| Insulin Secretion | - | Increased by 20% (10 mg dose) and 29% (20 mg dose) in patients with ADRA2A risk variant | Type 2 Diabetes patients with ADRA2A risk variant | [7] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a standard method to assess glucose metabolism in rodent models of diabetes.
Procedure:
-
Animal Preparation: Male Wistar rats are often used. Diabetes can be induced by streptozotocin injection.
-
Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose.
-
Drug Administration: The test compounds (midaglizole, yohimbine) or vehicle are administered orally via gavage.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Glucose Analysis: Blood glucose concentrations are determined using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This in vitro assay allows for the direct assessment of a compound's effect on insulin secretion from pancreatic islets.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Incubation: Islets are then incubated in KRB buffer with low or high glucose concentrations (e.g., 16.7 mM) in the presence or absence of the test compounds (midaglizole or yohimbine) for a defined period (e.g., 60 minutes).
-
Sample Collection: At the end of the incubation, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Receptor Binding Affinity
The affinity of a compound for its target receptor is a critical determinant of its potency.
| Compound | Receptor | Kd (nM) | Assay | Reference |
| Yohimbine | α2-Adrenoceptor | 3.7 ± 0.4 | [3H]-yohimbine binding on isolated human fat cells | [8] |
| Yohimbine | α2-Adrenoceptor | 6.2 ± 1.4 | [3H]-yohimbine binding in human platelet membranes | [9] |
| Midaglizole | α2-Adrenoceptor | Not explicitly stated in the provided results | - | - |
Summary and Conclusion
Both midaglizole and yohimbine demonstrate potential as therapeutic agents for diabetes through their shared mechanism of α2-adrenoceptor antagonism, leading to enhanced insulin secretion. Midaglizole's peripheral selectivity may offer a more targeted approach with potentially fewer central nervous system side effects. Yohimbine has shown particular efficacy in a genetically defined subset of type 2 diabetes patients.
The choice between these compounds for further research and development would depend on the specific therapeutic goal. Head-to-head comparative studies in standardized diabetic animal models are warranted to provide a more definitive comparison of their efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such studies.
References
- 1. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of a central nervous pathway in yohimbine-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of yohimbine and nicotinic acid on insulin secretion in islet transplanted streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencenews.org [sciencenews.org]
- 7. medpagetoday.com [medpagetoday.com]
- 8. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Midaglizole Hydrochloride vs. Idazoxan: A Comparative Guide to Alpha-2 Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-2 adrenergic receptor selectivity of midaglizole hydrochloride and idazoxan. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in their studies.
Introduction
Midaglizole and idazoxan are both recognized as antagonists of alpha-2 adrenergic receptors. However, their selectivity profiles across different receptor subtypes, including alpha-1 adrenergic and imidazoline receptors, are critical determinants of their pharmacological effects and therapeutic potential. Idazoxan is a potent and selective alpha-2 adrenoceptor antagonist, but it also exhibits high affinity for imidazoline receptors.[1][2][3] Midaglizole is also a selective alpha-2 adrenoceptor antagonist, with evidence suggesting it preferentially acts on peripheral rather than central alpha-2 adrenoceptors.[4]
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of midaglizole and idazoxan for various receptors. It is important to note that detailed binding data for midaglizole, particularly for the individual alpha-2 adrenoceptor subtypes, is not widely available in the public scientific literature.
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity |
| Idazoxan | α₂-Adrenoceptor (non-subtype specific) | ~1.3-10 | - |
| α₁-Adrenoceptor | - | Lower affinity than for α₂ | |
| Imidazoline I₁ Receptor | High Affinity | - | |
| Imidazoline I₂ Receptor | High Affinity | - | |
| Midaglizole | α₂-Adrenoceptor | Data not readily available | Selective α₂ antagonist |
| α₁-Adrenoceptor | Data not readily available | Lower affinity than for α₂ | |
| Imidazoline Receptors | Data not readily available | - |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell type preparation.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of alpha-2 adrenoceptor antagonism, it is essential to consider the underlying signaling pathways and the experimental methods used to characterize these compounds.
Alpha-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the alpha-2 selectivity of compounds like midaglizole and idazoxan.
Radioligand Binding Assay for Alpha-2 Adrenoceptors
Objective: To determine the binding affinity (Kᵢ) of this compound and idazoxan for alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing human α₂ₐ, α₂₈, or α₂c adrenoceptor subtypes.
-
Radioligand: A selective alpha-2 adrenoceptor radioligand such as [³H]rauwolscine or [³H]RX821002.
-
Test Compounds: this compound and Idazoxan.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (midaglizole or idazoxan).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional antagonist activity of midaglizole and idazoxan at alpha-2 adrenoceptors by measuring their ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell Membranes: As described in the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A selective alpha-2 adrenoceptor agonist (e.g., UK-14304).
-
Test Compounds: this compound and Idazoxan.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.
-
Wash Buffer and Scintillation Fluid.
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of the test compound (midaglizole or idazoxan).
-
Agonist Stimulation: Add the alpha-2 adrenoceptor agonist to stimulate the receptors.
-
GTPγS Binding: Add [³⁵S]GTPγS to the mixture and incubate to allow for binding to the activated G-proteins.
-
Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using a scintillation counter after filtration.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Discussion of Selectivity
Idazoxan: The available data consistently demonstrate that idazoxan is a potent alpha-2 adrenoceptor antagonist.[2] However, its utility as a highly selective tool is compromised by its significant affinity for I₁ and I₂ imidazoline receptors.[1][3] This lack of selectivity means that pharmacological effects observed with idazoxan may be mediated by either alpha-2 adrenoceptors or imidazoline receptors, or a combination of both.
Midaglizole: Midaglizole is characterized as a selective alpha-2 adrenoceptor antagonist.[4][5] A key distinguishing feature highlighted in the literature is its preferential antagonism of peripheral alpha-2 adrenoceptors over those in the central nervous system.[4] This suggests a different pharmacokinetic or pharmacodynamic profile compared to idazoxan. The lack of comprehensive public data on its binding affinity to alpha-2 subtypes and imidazoline receptors makes a direct quantitative comparison of selectivity challenging.
Conclusion
References
- 1. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Midaglizole Hydrochloride and Metformin for Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Midaglizole hydrochloride and metformin, two oral hypoglycemic agents with distinct pharmacological profiles. While metformin is a cornerstone of type 2 diabetes management, Midaglizole, a selective alpha-2 adrenoceptor antagonist, represents an alternative therapeutic approach. This document synthesizes available clinical data, details experimental methodologies, and visualizes the signaling pathways to offer a clear, objective comparison for research and development purposes.
Executive Summary
Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, this compound exerts its glucose-lowering effect by selectively blocking alpha-2 adrenergic receptors on pancreatic β-cells, which leads to an increase in insulin secretion.
Data Presentation: Efficacy in Glycemic Control
The following tables summarize the quantitative data on the efficacy of this compound and metformin from key clinical studies.
Table 1: Efficacy of this compound in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)
| Parameter | Baseline (Mean ± SE) | 2 Weeks (Mean ± SE) | 4 Weeks (Mean ± SE) |
| Fasting Plasma Glucose (mg/dl) | 187 ± 10 | 147 ± 13 | 120 ± 6 |
| Glycosylated Hemoglobin (HbA1) (%) | 12.0 ± 0.7 | 11.3 ± 1.1 | 10.7 ± 0.6 |
Data from an initial phase II clinical study.[1]
Table 2: Efficacy of Metformin in Drug-Naïve Patients with Type 2 Diabetes (from the UKPDS)
| Parameter | Conventional Therapy (Median) | Metformin Therapy (Median) | Risk Reduction (%) |
| Any Diabetes-Related Endpoint | - | - | 32 |
| Diabetes-Related Death | - | - | 42 |
| All-Cause Mortality | - | - | 36 |
| Myocardial Infarction | - | - | 39 |
| Glycated Hemoglobin (HbA1c) | 8.0% | 7.4% | - |
Data from the United Kingdom Prospective Diabetes Study (UKPDS 34).[2]
Mechanism of Action and Signaling Pathways
The fundamental difference in the therapeutic action of Midaglizole and metformin lies in their distinct molecular targets and signaling pathways.
This compound: Enhancing Insulin Secretion
Midaglizole is a selective antagonist of the alpha-2 adrenergic receptor. On pancreatic β-cells, the activation of these receptors by endogenous catecholamines (like norepinephrine and epinephrine) inhibits insulin secretion.[3] By blocking these receptors, Midaglizole removes this inhibitory signal, thereby promoting insulin release.[1][4] The signaling cascade is initiated by the disinhibition of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which both contribute to the potentiation of glucose-stimulated insulin secretion. Furthermore, studies suggest that Midaglizole's mechanism may also involve the modulation of K+-channels on the pancreatic B-cell.[4]
Metformin: Reducing Glucose Production and Improving Insulin Sensitivity
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][6][7][8][9] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in the energy state allosterically activates AMPK.[6][9] Once activated, AMPK phosphorylates multiple downstream targets, resulting in:
-
Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the production of glucose by the liver.[9]
-
Increased glucose uptake in muscle: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.[9]
-
Effects on glucagon signaling: Metformin can also inhibit glucagon-induced elevation of cyclic AMP, further contributing to the reduction of hepatic glucose output.[7][10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies for both drugs.
This compound: Phase II Clinical Study Protocol
-
Study Design: An open-label, non-comparative study.
-
Participants: 47 patients with non-insulin-dependent diabetes mellitus (NIDDM).
-
Treatment: Patients received this compound at doses ranging from 150-250 mg three times a day.
-
Duration: The initial treatment period was 2-4 weeks, with some patients continuing for more than 4 weeks.
-
Assessments:
-
Fasting plasma glucose (FPG) levels were measured at baseline and at 2 and 4 weeks of treatment.
-
Glycosylated hemoglobin (HbA1) levels were also assessed at the same time points.
-
The study monitored for any adverse events.
-
-
Statistical Analysis: Changes in FPG and HbA1 from baseline were analyzed for statistical significance.
A detailed protocol was not available in the cited abstract.[1]
Metformin: United Kingdom Prospective Diabetes Study (UKPDS) Protocol
-
Study Design: A large-scale, multicenter, randomized, controlled trial.
-
Participants: Overweight patients with newly diagnosed type 2 diabetes.
-
Intervention: Patients were randomized to either conventional therapy (primarily diet) or intensive therapy with metformin.
-
Primary Outcome Measures: The primary endpoints were aggregates of any diabetes-related clinical event, diabetes-related death, and all-cause mortality.
-
Secondary Outcome Measures: Included glycemic control (measured by HbA1c), body weight, blood pressure, and lipid profiles.
-
Follow-up: Patients were followed for a median of 10.7 years.
-
Statistical Analysis: The incidence of the primary outcomes in the metformin group was compared to the conventional therapy group using an intention-to-treat analysis.
Further details of the UKPDS protocol can be found in the primary publications.[2][11][12][13]
Conclusion and Future Directions
This compound and metformin represent two distinct approaches to the pharmacological management of hyperglycemia. Metformin's well-established efficacy, extensive clinical data, and multifactorial mechanism of action solidify its role as a first-line agent in type 2 diabetes. Midaglizole, by targeting the alpha-2 adrenergic receptors to enhance insulin secretion, offers a mechanistically different strategy.
For drug development professionals, the distinct mechanism of Midaglizole may warrant further investigation, particularly in patient populations where impaired insulin secretion is the predominant pathophysiological feature. Future research should focus on conducting robust, controlled clinical trials to directly compare the efficacy, safety, and long-term outcomes of Midaglizole with current standard-of-care therapies like metformin. Such studies would be essential to determine the potential place of alpha-2 adrenoceptor antagonists in the evolving landscape of diabetes therapeutics.
References
- 1. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intensive blood-glucose control with metformin on complications in overweight patients with type 2 diabetes (UKPDS 34). UK Prospective Diabetes Study (UKPDS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metformin - Wikipedia [en.wikipedia.org]
- 8. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting or antagonizing glucagon: making progress in diabetes care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.dtu.ox.ac.uk [www2.dtu.ox.ac.uk]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The UK Prospective Diabetes Study (UKPDS): clinical and therapeutic implications for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Secretion: Midaglizole Hydrochloride vs. Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Midaglizole hydrochloride and Glibenclamide, focusing on their mechanisms and performance in stimulating insulin secretion. The information is supported by experimental data to aid in research and development of novel antidiabetic therapies.
Executive Summary
This compound and Glibenclamide are both potent insulin secretagogues, yet they operate through distinct primary mechanisms. Glibenclamide, a well-established second-generation sulfonylurea, directly stimulates insulin release by inhibiting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells[1][2][3]. Midaglizole, on the other hand, is primarily classified as a selective alpha-2 adrenergic receptor antagonist[4][5]. By blocking the inhibitory signals of these receptors on β-cells, it indirectly promotes insulin secretion. Evidence also suggests that Midaglizole's mechanism involves an interaction with the K-ATP channels[5]. This fundamental difference in their primary mode of action may have implications for their efficacy and safety profiles.
Data Presentation: Quantitative Comparison of Insulin Secretion
The following tables summarize quantitative data from in vivo and in vitro studies on the effects of this compound and Glibenclamide on insulin secretion. It is important to note that the data for Midaglizole is derived from a canine model, while the data for Glibenclamide is from both canine and human studies, which should be considered when making direct comparisons.
Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model
| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase | Study Reference |
| 0.2 | Dose-related increase observed | [5] |
| 1.0 | Dose-related increase observed | [5] |
| 2.0 | Dose-related increase observed | [5] |
Note: The study demonstrated a dose-related increase in plasma insulin, but specific peak values were not provided in the abstract.[5]
Table 2: Effect of Glibenclamide on Insulin Secretion in a Canine Model
| Glibenclamide Dose | Effect on Insulin Secretion | Study Reference |
| 1 mg/kg (i.v.) | Increased serum insulin level | [6] |
Note: This study in dogs demonstrated an increase in serum insulin following intravenous administration of glibenclamide.[6] A separate preclinical study comparing glimepiride and glibenclamide in dogs also indicated that glibenclamide stimulates insulin secretion[7].
Table 3: Clinical Efficacy of Glibenclamide in Patients with Type 2 Diabetes
| Glibenclamide Treatment | Change in C-peptide Secretion Rate (pmol/min) at 4.0 mmol/L Glucose | Study Reference |
| Placebo | 63 (46, 86) | [8] |
| Glibenclamide (2.5 mg twice daily) | Increased by 140 (99, 181) vs. placebo | [8] |
Note: Data is presented as geometric means (95% CI). This study highlights glibenclamide's effect on insulin secretion at low-normal glucose levels in humans.[8]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
In Situ Pancreatic Perfusion in a Canine Model (for Midaglizole)
This protocol, as described in studies investigating Midaglizole, allows for the direct assessment of a drug's effect on insulin secretion from the pancreas in a controlled in vivo setting.
-
Animal Preparation: Anesthetize a healthy dog and perform a laparotomy to expose the pancreas.
-
Vascular Isolation: Cannulate the pancreaticoduodenal artery and vein to isolate the pancreatic circulation.
-
Perfusion System: Establish an extracorporeal perfusion circuit, maintaining a constant flow of Krebs-Ringer bicarbonate buffer (or similar physiological solution) containing a set glucose concentration.
-
Drug Administration: After a stabilization period, introduce graded doses of this compound into the arterial line of the perfusion circuit.
-
Sample Collection: Collect venous effluent samples at regular intervals before, during, and after drug administration.
-
Insulin Measurement: Analyze the collected samples for insulin concentration using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Static Insulin Secretion Assay from Isolated Pancreatic Islets (for Glibenclamide)
This in vitro assay is a standard method to directly evaluate the effect of compounds on insulin secretion from pancreatic islets.
-
Islet Isolation: Isolate pancreatic islets from a suitable donor (e.g., human, rat, or mouse) using collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture the isolated islets overnight in a suitable medium to allow for recovery.
-
Pre-incubation: Pre-incubate batches of islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubation: Transfer the islets to incubation buffers containing low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations, with or without various concentrations of Glibenclamide.
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA.
-
Data Normalization: Normalize the insulin secretion data to the number of islets per well or the total insulin content of the islets.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Glibenclamide, and a typical experimental workflow.
Caption: Signaling pathway of this compound in pancreatic β-cells.
References
- 1. Glibenclamide - Wikipedia [en.wikipedia.org]
- 2. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of glibenclamide on ischemic canine myocardium with glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of glibenclamide on insulin secretion at normal glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Midaglizole and Clonidine on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Midaglizole and clonidine on blood pressure. While both compounds interact with the adrenergic system, their mechanisms of action are fundamentally distinct, leading to different and, in some respects, opposing cardiovascular effects. This document summarizes their receptor binding profiles, impact on blood pressure from available studies, and the signaling pathways involved.
Introduction: Contrasting Mechanisms of Action
Clonidine is a centrally acting antihypertensive agent, recognized for its role as an α2-adrenergic receptor agonist . Its primary mechanism involves the stimulation of α2-adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure.[1][2][3] Clonidine also exhibits affinity for imidazoline I1 receptors, which is thought to contribute to its hypotensive effects.[4][5][6]
Conversely, Midaglizole is characterized as a selective α2-adrenoceptor antagonist .[2][7] This classification suggests that it would block the effects of endogenous catecholamines at α2-adrenoceptors. Peripherally, this could lead to an increase in sympathetic tone and potentially an increase in blood pressure. However, some studies have reported hypotensive and bradycardic effects of Midaglizole under specific experimental conditions, such as in anesthetized dogs that have undergone laparotomy.[7] It is crucial to note that Midaglizole was initially developed as an oral antidiabetic agent.[8]
Due to these opposing primary mechanisms of action, a direct comparison of their efficacy in lowering blood pressure is complex. This guide, therefore, focuses on presenting their distinct pharmacological profiles to aid in the understanding of their cardiovascular effects.
Quantitative Data on Blood Pressure Effects
The following tables summarize the available quantitative data on the effects of Midaglizole and clonidine on blood pressure from various studies. It is important to consider the different experimental conditions and models used.
Table 1: Effects of Midaglizole on Blood Pressure
| Experimental Model | Dosage/Concentration | Effect on Blood Pressure | Reference |
| Anesthetized dogs (laparotomized) | Dose-related | Hypotension and bradycardia | [7] |
| Anesthetized dogs (unlaparotomized) | Not specified | Little or no effect | [7] |
| Hemorrhagic shock rats | 10 mg/kg | Significant decrease in Mean Arterial Pressure (MAP) 36-60s post-administration | [1] |
| Sham-shock rats | 10 mg/kg | Maximal increase in MAP 24s post-administration | [1] |
| Patients with moderate to severe asthma | 200 mg (single dose) | Blood pressure and heart rate were unaffected | [8] |
| Healthy volunteers (sedation study) | Increasing IV doses | Blood pressure and heart rate did not change | [9][10] |
| Patients with coronary artery disease (anesthetized) | 0.25 mg/kg IV | Mean arterial pressure -17% | [11] |
Table 2: Effects of Clonidine on Blood Pressure
| Experimental Model | Dosage/Concentration | Effect on Blood Pressure | Reference |
| Hypertensive patients | Not specified | Lowers blood pressure by decreasing heart rate and relaxing blood vessels | [1] |
| Hypertensive patients | 0.1 mg to 2.4 mg daily | Lowers blood pressure | [7] |
| Patients undergoing endoscopic sinus surgery (premedication) | Not specified | Lower systolic, mean, and diastolic blood pressure compared to midazolam | [12] |
| Healthy volunteers (premedication) | 4 µg/kg IM | Moderate decreases in blood pressure and heart rate | [8] |
Experimental Protocols
Study of Midaglizole in Anesthetized Dogs
-
Objective: To investigate the respiratory and cardiovascular effects of Midaglizole in comparison with other α2-adrenoceptor antagonists.
-
Animals: Anesthetized dogs.
-
Procedure:
-
Animals were anesthetized.
-
A subset of dogs underwent a laparotomy.
-
Midaglizole was administered intravenously at various doses.
-
Blood pressure and heart rate were continuously monitored.
-
-
Key Findings: Midaglizole induced dose-related hypotension and bradycardia in laparotomized dogs, while having minimal effect on unlaparotomized dogs.[7]
Study of Clonidine as Premedication in Surgical Patients
-
Objective: To compare the hemodynamic effects of clonidine and midazolam as premedication before endoscopic sinus surgery.
-
Subjects: Human patients undergoing endoscopic sinus surgery.
-
Procedure:
-
Patients were randomly assigned to receive either clonidine or midazolam before surgery.
-
Anesthesia was induced and maintained with a standardized protocol.
-
Systemic blood pressure (systolic, diastolic, and mean) and heart rate were monitored at various time points, including after induction, during intubation, and during extubation.
-
-
Key Findings: The clonidine group exhibited lower systolic, mean, and diastolic blood pressure during endotracheal intubation and extubation compared to the midazolam group.[12]
Signaling Pathways and Mechanisms
The distinct effects of Midaglizole and clonidine on blood pressure stem from their opposing actions on the α2-adrenergic receptor and its downstream signaling pathways.
Clonidine: Agonist Action
Clonidine acts as an agonist at presynaptic α2-adrenergic receptors in the brainstem. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The reduction in norepinephrine leads to decreased sympathetic outflow, resulting in vasodilation, reduced heart rate, and lowered blood pressure. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Clonidine's action at imidazoline I1 receptors is also believed to contribute to its central sympatholytic effect.[4][5][6]
Midaglizole: Antagonist Action
As an α2-adrenoceptor antagonist, Midaglizole would be expected to block the binding of norepinephrine to these receptors. At peripheral presynaptic α2-adrenoceptors on sympathetic nerve terminals, this would disinhibit norepinephrine release, potentially leading to vasoconstriction and an increase in blood pressure. However, the observed hypotensive effect in specific animal models suggests a more complex mechanism that is not fully elucidated but may involve central actions or effects on other receptor systems that are dependent on the physiological state of the animal (e.g., surgical stress).[1][7]
Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of the effects of Midaglizole and clonidine on blood pressure in an animal model.
Conclusion
Midaglizole and clonidine present a study in contrasts regarding their interaction with the α2-adrenergic system and their consequent effects on blood pressure. Clonidine is a well-characterized antihypertensive agent that acts centrally to reduce sympathetic outflow. The cardiovascular effects of Midaglizole are less straightforward; while classified as an α2-adrenoceptor antagonist, which would predict a pressor effect, some experimental data show a hypotensive response under specific conditions. This highlights the complexity of its pharmacological profile and the need for further research to elucidate its full mechanism of action on the cardiovascular system. For researchers in drug development, the divergent profiles of these two imidazoline derivatives underscore the nuanced relationship between receptor binding and physiological response, and the importance of comprehensive in vivo studies to characterize the full spectrum of a compound's effects.
References
- 1. Reduced pressor activity of midaglizole (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why imidazoline receptor modulator in the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies with the alpha 2-adrenoceptor antagonist midaglizole. Part I: Respiratory and cardiovascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic characteristics of midazolam, propofol, and dexmedetomidine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemodynamic characteristics of midazolam, propofol, and dexmedetomidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic effects of midazolam in the anaesthetized patient with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reflex sympathetic activity after intravenous administration of midazolam in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Midaglizole Hydrochloride and Other Hypoglycemic Agents: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Midaglizole hydrochloride and other prominent classes of hypoglycemic agents. The information presented is intended to support research and development efforts in the field of diabetes and metabolic diseases by offering a clear, data-driven comparison of various therapeutic approaches.
Overview of Hypoglycemic Agents and Their Primary Mechanisms
The management of hyperglycemia in type 2 diabetes mellitus involves a variety of pharmacological agents that act on different physiological pathways. This guide focuses on the distinct mechanisms of this compound, a novel α2-adrenoceptor antagonist, in comparison to established classes of oral and injectable hypoglycemic drugs.
| Drug Class | Primary Mechanism of Action | Key Molecular Target(s) |
| α2-Adrenoceptor Antagonist | Stimulates insulin secretion and suppresses glucagon secretion by blocking α2-adrenergic receptors on pancreatic islet cells.[1][2] | α2-Adrenergic Receptors |
| Sulfonylureas | Stimulates insulin release from pancreatic β-cells by inhibiting ATP-sensitive potassium (K-ATP) channels. | SUR1 subunit of the K-ATP channel |
| Biguanides (Metformin) | Decreases hepatic glucose production and increases insulin sensitivity in peripheral tissues.[3] | AMP-activated protein kinase (AMPK) |
| Thiazolidinediones (TZDs) | Improves insulin sensitivity by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ). | PPAR-γ |
| DPP-4 Inhibitors | Increases levels of incretin hormones (GLP-1 and GIP) by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. | Dipeptidyl peptidase-4 (DPP-4) enzyme |
| SGLT2 Inhibitors | Reduces renal glucose reabsorption by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. | Sodium-glucose cotransporter 2 (SGLT2) |
| GLP-1 Receptor Agonists | Mimics the action of endogenous glucagon-like peptide-1 (GLP-1) to stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety. | GLP-1 Receptor |
Detailed Signaling Pathways and Mechanisms of Action
This compound: α2-Adrenoceptor Antagonism
This compound is a selective α2-adrenoceptor antagonist.[1][2] In pancreatic islets, the activation of α2-adrenergic receptors by catecholamines (e.g., epinephrine, norepinephrine) inhibits insulin secretion from β-cells and stimulates glucagon secretion from α-cells. By blocking these receptors, Midaglizole effectively removes this inhibitory signal on insulin release and the stimulatory signal on glucagon release. This dual action leads to increased insulin levels and decreased glucagon levels, resulting in a reduction in blood glucose.[1] Some evidence also suggests that Midaglizole's insulin-releasing action may involve an interaction with K+-channels in the pancreatic β-cell, a mechanism that distinguishes it from other α2-antagonists like yohimbine.[4]
Sulfonylureas
Sulfonylureas directly stimulate insulin secretion from pancreatic β-cells. They achieve this by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding closes the K-ATP channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.
References
A Head-to-Head Comparison of Midaglizole and Other Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alpha-2 adrenergic antagonist Midaglizole against other commonly studied antagonists: Yohimbine, Idazoxan, and Atipamezole. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by providing available performance data and detailed experimental protocols.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1] Primarily located on presynaptic nerve terminals, their activation by endogenous catecholamines like norepinephrine and epinephrine inhibits further neurotransmitter release in a negative feedback loop.[1] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function.[1] Antagonists of these receptors block this inhibitory feedback, leading to an increase in neurotransmitter release. This mechanism of action is the basis for their diverse pharmacological effects and therapeutic potential.
Comparative Efficacy and Selectivity
The in vivo and in vitro performance of alpha-2 adrenergic antagonists is determined by their binding affinity for α2-AR subtypes, their selectivity over other receptors (e.g., α1-adrenergic receptors), and their pharmacokinetic properties. The following tables summarize available quantitative data to facilitate a direct comparison of Midaglizole, Yohimbine, Idazoxan, and Atipamezole.
Data Presentation
Table 1: Receptor Binding Affinity (Ki in nM) of Alpha-2 Adrenergic Antagonists
| Antagonist | α2A-AR | α2B-AR | α2C-AR | α1-AR | Source |
| Midaglizole (DG-5128) | N/A | N/A | N/A | >4000 | [2] |
| Yohimbine | 1.5 | 4.8 | 2.5 | 60 | [1] |
| Idazoxan | 2.1 | 10 | 3.2 | 63 | [1] |
| Atipamezole | 1.8 | 1.2 | 1.6 | >10,000 | [1] |
Table 2: Functional Antagonist Potency (pA2)
| Antagonist | Agonist | Tissue/Preparation | pA2 Value | Source |
| Midaglizole (DG-5128) | Clonidine | Rat Vas Deferens | 6.7 ± 0.2 | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Midaglizole | Yohimbine | Idazoxan | Atipamezole | Source(s) |
| Bioavailability | N/A | Highly variable (7-87%) | ~34% | Not orally active | [4] |
| Half-life (t½) | ~3 hours | ~0.6 hours | ~5.6 hours | ~2 hours (IV) | [4][5] |
| Time to Peak (Tmax) | 0.5 - 1.0 hours | ~45-60 minutes | N/A | N/A (IV) | [4] |
| Primary Route of Elimination | Renal and Fecal (>80% unchanged) | Primarily hepatic metabolism | Hepatic metabolism | Hepatic metabolism | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating these antagonists, the following diagrams are provided.
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro experiments used to characterize and compare alpha-2 adrenergic antagonists.
Experimental Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an antagonist for α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: A high-affinity radiolabeled antagonist for α2-ARs, such as [3H]Rauwolscine or [3H]RX821002.
-
Test Compounds: Midaglizole, Yohimbine, Idazoxan, Atipamezole, and a non-specific binding control (e.g., phentolamine at a high concentration).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test antagonist.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: GTPγS Binding Assay
Objective: To measure the functional ability of an antagonist to block agonist-stimulated G-protein activation.
Materials:
-
Cell Membranes: As described in the radioligand binding assay.
-
Radioligand: [35S]GTPγS.
-
Agonist: A selective α2-AR agonist (e.g., UK-14,304).
-
Test Compounds: Increasing concentrations of the antagonist.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test antagonist and GDP.
-
Stimulation: Add a fixed concentration of the α2-AR agonist to stimulate G-protein activation.
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate for a defined period (e.g., 30 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding.
Experimental Protocol 3: cAMP Accumulation Assay
Objective: To determine the functional potency of an antagonist to reverse agonist-mediated inhibition of cAMP production.
Materials:
-
Whole Cells: Intact cells expressing the α2-AR subtype of interest.
-
Stimulating Agent: Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
Agonist: A selective α2-AR agonist.
-
Test Compounds: Increasing concentrations of the antagonist.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with increasing concentrations of the antagonist.
-
Stimulation: Add a fixed concentration of the α2-AR agonist in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.
-
Data Analysis: Determine the IC50 value for the antagonist's reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Discussion and Conclusion
This guide provides a comparative overview of Midaglizole and other key alpha-2 adrenergic antagonists.
-
Midaglizole (DG-5128) has been shown to be a selective α2-adrenoceptor antagonist.[6][7] Studies in rats suggest it acts preferentially on peripheral rather than central α2-adrenoceptors when administered systemically.[7] This is in contrast to yohimbine and idazoxan, which affect both central and peripheral receptors.[7] The available binding data for the racemic mixture shows a pKi of 6.28 for α2-adrenoceptors in rat cerebral cortex membranes, with a 7.4-fold selectivity over α1-adrenoceptors.[6] A functional pA2 value of 6.7 against clonidine has been determined in rat vas deferens.[3]
-
Yohimbine is a well-established α2-AR antagonist but exhibits lower selectivity compared to atipamezole and can interact with other receptor systems.[1]
-
Idazoxan is another effective α2-AR antagonist, but like yohimbine, it has a lower selectivity ratio compared to atipamezole.[1]
-
Atipamezole stands out for its high potency and remarkable selectivity for α2-ARs over α1-ARs.[1]
The choice of an alpha-2 adrenergic antagonist for research should be guided by the specific requirements of the study. Atipamezole's high selectivity makes it an excellent tool for studies requiring specific α2-AR blockade with minimal off-target effects. Midaglizole's apparent peripheral selectivity may offer advantages in studies where central effects are to be avoided. However, the lack of detailed binding affinity data for Midaglizole across the α2-AR subtypes is a current limitation for a complete comparative assessment of its selectivity profile.
The provided protocols offer a robust framework for the in vitro characterization and comparison of these and other novel alpha-2 adrenergic antagonists. Researchers should carefully consider the binding affinities, selectivity profiles, and pharmacokinetic properties of each antagonist in the context of their experimental design to ensure the validity and interpretability of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective alpha-2 blocking action of DG-5128 in the dog mesenteric artery and rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of alpha-2 adrenergic receptors and their regulation in rodent and porcine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Midaglizole Hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Midaglizole hydrochloride's performance with other contemporary alternatives for the treatment of type 2 diabetes. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.
Executive Summary
This compound is an oral antidiabetic agent that functions as a selective alpha 2-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves blocking peripheral alpha 2-adrenoceptors on pancreatic β-cells, which leads to increased insulin secretion.[1][3] Clinical studies have demonstrated its potential in lowering blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM).[1] This guide compares this compound with current leading classes of antidiabetic drugs: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists. While direct head-to-head clinical trial data is limited due to the different eras of development, this guide consolidates available data to offer a comparative perspective on their mechanisms, efficacy, and safety profiles.
Comparative Data Presentation
The following tables summarize the quantitative data on the efficacy and safety of this compound and its modern alternatives.
Table 1: Comparison of Efficacy in Type 2 Diabetes Mellitus
| Drug/Drug Class | Mechanism of Action | Key Efficacy Endpoints |
| This compound | Selective alpha 2-adrenoceptor antagonist; increases insulin secretion.[1][2] | Fasting Plasma Glucose (FPG) Reduction: In a 4-week study, FPG decreased from 187 mg/dL to 120 mg/dL in diet-treated NIDDM patients.[1] Glycosylated Hemoglobin (HbA1c) Reduction: In the same study, HbA1c decreased from 12.0% to 10.7% over 4 weeks.[1] |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin) | Inhibit SGLT2 in the kidneys, increasing urinary glucose excretion. | HbA1c Reduction (vs. Placebo): Empagliflozin (10mg and 25mg) as an add-on to metformin showed a mean reduction of 0.70% and 0.77% respectively over 24 weeks. FPG Reduction: Canagliflozin (100mg and 300mg) as an add-on to metformin reduced FPG by 26.2 mg/dL and 35.2 mg/dL respectively over 52 weeks.[4] |
| DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) | Inhibit the DPP-4 enzyme, increasing incretin levels (GLP-1 and GIP), which in turn increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner. | HbA1c Reduction (vs. Placebo): Sitagliptin (100mg) as monotherapy showed a mean reduction of approximately 0.65% over 24 weeks.[5] FPG Reduction: Sitagliptin (100mg) as an add-on to metformin reduced FPG by 17.7 mg/dL over 52 weeks.[4] |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Activate the GLP-1 receptor, which increases insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. | HbA1c Reduction: Liraglutide (1.8mg) as an add-on to metformin resulted in a mean reduction of up to 1.5% from a baseline of 8.4% over 26 weeks.[6] Body Weight Reduction: Liraglutide treatment can lead to significant weight loss.[7] |
Table 2: Comparison of Safety and Side Effect Profiles
| Drug/Drug Class | Common Side Effects | Cardiovascular and Other Notable Effects |
| This compound | Generally well-tolerated in short-term studies.[1][8] | Did not adversely affect clinical or laboratory tests in healthy subjects.[8] In anesthetized dogs, it produced dose-related hypotension and bradycardia.[9] |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections, osmotic diuresis-related events.[4] | Demonstrated cardiovascular benefits, including reduced risk of major adverse cardiovascular events and hospitalization for heart failure.[10] |
| DPP-4 Inhibitors | Generally well-tolerated; low risk of hypoglycemia.[5] | Generally considered to have a neutral effect on cardiovascular outcomes.[11] |
| GLP-1 Receptor Agonists | Gastrointestinal side effects (nausea, vomiting, diarrhea) are common, especially at the beginning of treatment.[12] | Some agents in this class have demonstrated significant cardiovascular benefits, including a reduction in major adverse cardiovascular events.[12] |
Detailed Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antidiabetic agents are provided below.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay directly assesses the effect of a compound on insulin secretion from pancreatic islets.
a. Islet Isolation:
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) using collagenase digestion.
-
The digested pancreatic tissue is then subjected to density gradient centrifugation to separate the islets from acinar and other cells.
-
Isolated islets are cultured for a short period to allow for recovery before the experiment.
b. Static Insulin Secretion Assay:
-
Batches of 10-15 islets of similar size are handpicked and placed into wells of a 24-well plate.
-
The islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
The pre-incubation buffer is then replaced with fresh KRB buffer containing either a low or high glucose concentration (e.g., 16.7 mM), with or without the test compound (e.g., this compound) at various concentrations.
-
The islets are incubated for a defined period (e.g., 1 hour) at 37°C.
-
After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Insulin secretion is often normalized to the islet number or total protein content.[13][14]
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
a. Animal Preparation:
-
Rats or mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline blood glucose levels are measured from a tail vein blood sample.
b. Drug Administration:
-
The test compound (e.g., this compound) or vehicle control is administered orally (p.o.) or via the desired route at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
c. Glucose Challenge and Blood Sampling:
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.
-
Blood samples are collected from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations are measured using a glucometer.
d. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the overall effect on glucose tolerance.
-
Statistical analysis is performed to compare the AUC and blood glucose levels at each time point between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of Midaglizole in pancreatic β-cells.
Experimental Workflow for Preclinical Evaluation of an Oral Antidiabetic Agent
Caption: Preclinical workflow for evaluating a novel oral antidiabetic drug.
References
- 1. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canagliflozin bests sitagliptin for type 2 DM in comparative trial | MDedge [mdedge.com]
- 5. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of omarigliptin, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of a Biosimilar Liraglutide (Melitide®) Versus the Reference Liraglutide (Victoza®) in People with Type 2 Diabetes Mellitus: A Randomized, Double-Blind, Noninferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the glucagon-like peptide-1 analogue liraglutide versus placebo treatment on circulating proglucagon-derived peptides that mediate improvements in body weight, insulin secretion and action: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies with the alpha 2-adrenoceptor antagonist midaglizole. Part I: Respiratory and cardiovascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Outcomes of Empagliflozin to Dapagliflozin in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. mmpc.org [mmpc.org]
A Comparative Analysis of Midaglizole Hydrochloride Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key clinical trials investigating Midaglizole hydrochloride, a novel α2-adrenoceptor antagonist developed for its hypoglycemic properties. The data presented herein is compiled from a foundational study in healthy volunteers and an initial phase II trial in patients with non-insulin-dependent diabetes mellitus (NIDDM).
Executive Summary
This compound has demonstrated potential as an oral hypoglycemic agent by effectively lowering plasma glucose levels. Its mechanism of action, centered on the blockade of α2-adrenergic receptors, leads to an increase in insulin secretion and a suppression of glucagon. The clinical studies reviewed herein provide initial evidence of its efficacy and a favorable pharmacokinetic profile. This guide offers a side-by-side comparison of these trials to facilitate a deeper understanding of Midaglizole's clinical characteristics.
Data Presentation
Table 1: Comparison of Clinical Trial Designs
| Feature | Study in Healthy Volunteers | Phase II Study in NIDDM Patients |
| Study Population | Healthy male volunteers | 47 patients with NIDDM |
| Dosage Regimen | Single doses (150-500 mg), multiple increasing doses (150-300 mg 3x/day), and successive daily administration (200 mg 3x/day for 1 week) | 150-250 mg 3 times a day |
| Treatment Duration | Single dose or up to 1 week | 2-4 weeks (some patients >4 weeks) |
| Primary Focus | Pharmacodynamics and Pharmacokinetics | Efficacy and Safety |
Table 2: Comparative Efficacy Data
| Efficacy Endpoint | Study in Healthy Volunteers | Phase II Study in NIDDM Patients (Diet-Controlled Group, n=20) |
| Fasting Plasma Glucose (FPG) | Not applicable | Baseline: 187 ± 10 mg/dl2 Weeks: 147 ± 13 mg/dl (p < .05)4 Weeks: 120 ± 6 mg/dl (p < .01)[1] |
| Postprandial Hyperglycemia | Dose-dependent decrease observed[2] | General improvement in daily plasma glucose curve with reduced fluctuation |
| Glycosylated Hemoglobin (HbA1) | Not applicable | Baseline: 12.0 ± 0.7%2 Weeks: 11.3 ± 1.1%4 Weeks: 10.7 ± 0.6%[1] |
| Insulin Secretion | Significantly increased in the fasting state[2] | Potentiated insulin secretion during oral glucose tolerance test |
| Glucagon Secretion | Suppressed in the fasting state[2] | Tended to depress glucagon secretion during oral glucose tolerance test |
In the Phase II study, patients previously treated with sulfonylureas who were switched to Midaglizole maintained their FPG and HbA1 levels at the same values as before the switch.
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Study in Healthy Volunteers | Phase II Study in NIDDM Patients |
| Plasma Half-life | 3 hours[2] | Not reported in the abstract |
| Excretion | >80% excreted unchanged in urine and feces within 24 hours[2] | Not reported in the abstract |
| Adverse Events | Did not affect the results of any clinical or laboratory tests performed[2] | Not detailed in the abstract |
| Other Effects | Inhibited epinephrine-induced platelet aggregation[2] | Not reported in the abstract |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard clinical trial methodologies for diabetes research, the following general procedures are likely to have been employed.
Measurement of Fasting Plasma Glucose (FPG): Participants are typically required to fast for a minimum of 8-10 hours (overnight) prior to blood collection.[3] A venous blood sample is then drawn into a tube containing a glycolytic inhibitor (such as sodium fluoride) to prevent the breakdown of glucose by red blood cells. The blood is then centrifuged to separate the plasma, and the glucose concentration is determined using an enzymatic assay, commonly involving hexokinase or glucose oxidase.[3][4]
Measurement of Glycosylated Hemoglobin (HbA1c): HbA1c is a measure of the average blood glucose concentration over the preceding 2-3 months.[5] It is determined from a whole blood sample, typically collected in an EDTA tube. The most common analytical methods for HbA1c measurement include high-performance liquid chromatography (HPLC), immunoassay, and enzymatic assays.[5][6] For multi-center trials, sending samples to a central laboratory is often preferred to ensure consistency and minimize inter-laboratory variability.[6]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of Midaglizole-induced insulin secretion.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for a clinical trial of Midaglizole.
References
- 1. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of alpha 2-adrenergic receptor expression and signaling in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Midaglizole Hydrochloride: A Comprehensive Safety and Operational Guide
Hazard Profile and Safety Precautions
Midaglizole hydrochloride's structural similarity to midazolam hydrochloride suggests a comparable hazard profile. The following table summarizes the key hazards associated with midazolam hydrochloride, which should be considered as precautionary for this compound in the absence of specific data.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1] | P201: Obtain special instructions before use. P260: Do not breathe dust/fume/gas/mist/vapours/spray. P263: Avoid contact during pregnancy and while nursing. P308+P313: IF exposed or concerned: Get medical advice/attention.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1] |
Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous pharmaceutical waste. This ensures the highest level of safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), and solutions.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, clearly labeled hazardous waste container.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed, puncture-resistant container is appropriate. For liquid waste, use a leak-proof container with a screw-top cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
Step 3: Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Incompatible Materials: Ensure that the waste is not stored with incompatible materials that could cause a dangerous reaction.
Step 4: Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[4] Discharging such chemicals into the sewer system is prohibited and can lead to environmental contamination.[1][4]
-
Incineration: The recommended method for the destruction of pharmaceutical waste like this compound is controlled incineration at a licensed facility.[4] This process ensures the complete destruction of the active pharmaceutical ingredient.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is in powdered form.
-
Contain and Clean the Spill: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Midaglizole Hydrochloride
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Midaglizole hydrochloride. The following procedures are based on established best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. Engineering controls, such as handling the compound within a chemical fume hood or a biological safety cabinet, should be the primary line of defense.[1][2][3][4][5]
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1][5] For procedures with a risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Hand Protection: At least two pairs of chemical-resistant gloves (e.g., nitrile) should be worn.[1] The outer glove should be removed and disposed of immediately after handling the compound. Gloves should be changed regularly and immediately if contaminated.
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
-
Respiratory Protection: For handling powders or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][2][5] For large spills, a full-face respirator with a chemical cartridge may be required.[1][2]
Hazard and Exposure Data
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially harmful or toxic if swallowed.[5][6] |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma-like symptoms if inhaled. |
| Reproductive Toxicity | May be suspected of damaging fertility or the unborn child.[1][5][6] |
| Routes of Exposure | The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6] |
| First Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][4][5] Skin Contact: Immediately wash with soap and plenty of water.[1] Eye Contact: Rinse with water for several minutes.[1] Ingestion: Do not induce vomiting; seek immediate medical attention.[1] |
Operational Plan for Handling this compound
A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution from a powdered form of this compound.
-
Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood is operational.
-
Weighing: Tare a calibrated analytical balance with a weigh boat. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Transfer the powder to an appropriate volumetric flask. Using a pipette, add a portion of the desired solvent and gently swirl to dissolve.
-
Dilution: Once dissolved, add the solvent to the calibration mark of the flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store as recommended in the safety data sheet, typically in a cool, dry, and well-ventilated place away from incompatible materials.[2]
-
Decontamination: Wipe down all surfaces, including the balance and the exterior of the solution container, with an appropriate deactivating agent.
-
Waste Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including unused compounds, contaminated gloves, gowns, and labware, should be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.[2]
-
Disposal Method: All waste must be disposed of through a licensed chemical waste disposal service, typically via incineration.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
